Acequinocyl-d25
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
[1,4-dioxo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,17D2 |
InChI Key |
QDRXWCAVUNHOGA-HPIDBLOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Deuterium-Labeled Acequinocyl (Acequinocyl-d3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a strategic approach for the synthesis of deuterium-labeled acequinocyl, specifically focusing on the introduction of a trideuterated acetyl group (acequinocyl-d3). Deuterated analogs of active pharmaceutical ingredients and agrochemicals are critical internal standards for pharmacokinetic studies, metabolism analysis, and environmental fate monitoring.[1][2] This document provides a proposed synthetic pathway, detailed experimental protocols, and expected quantitative data. The described methodology is designed to yield acequinocyl-d3 with high chemical purity and isotopic enrichment.
Introduction
Acequinocyl is a naphthoquinone derivative used as an acaricide and insecticide.[3] It functions by inhibiting the mitochondrial electron transport chain. The quantification of acequinocyl and its metabolites in various matrices is essential for regulatory approval and environmental monitoring. Stable isotope-labeled internal standards, such as deuterium-labeled acequinocyl, are invaluable for accurate quantification using mass spectrometry by correcting for matrix effects and variations during sample processing.
This guide proposes a straightforward and efficient synthesis of acequinocyl-d3 by introducing the deuterium label in the final synthetic step. This strategy maximizes the incorporation of the isotope and simplifies the purification process. The proposed synthesis involves the acetylation of a key precursor, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, using a deuterated acetylating agent.
Proposed Synthetic Pathway
The synthesis of acequinocyl-d3 can be achieved by the acetylation of 2-hydroxy-3-dodecyl-1,4-naphthoquinone with acetic anhydride-d6 in the presence of a base catalyst.
Caption: Proposed reaction for the synthesis of Acequinocyl-d3.
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of acequinocyl-d3 is depicted below. This process begins with the preparation of the reaction mixture, followed by the synthesis, purification of the crude product, and finally, analysis to confirm purity and isotopic enrichment.
Caption: Experimental workflow for the synthesis of Acequinocyl-d3.
Detailed Experimental Protocol
4.1. Synthesis of 2-Acetoxy-3-dodecyl-1,4-naphthoquinone-d3 (Acequinocyl-d3)
This protocol details the acetylation of the precursor to yield the final deuterated product.
Materials:
-
2-hydroxy-3-dodecyl-1,4-naphthoquinone
-
Acetic anhydride-d6 (≥99 atom % D)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Procedure:
-
To a solution of 2-hydroxy-3-dodecyl-1,4-naphthoquinone (1.0 eq) in anhydrous dichloromethane (10 mL/g of precursor) under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride-d6 (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4.2. Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate to isolate the pure acequinocyl-d3.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
4.3. Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and determine the deuterium incorporation by ¹H NMR and ¹³C NMR. The signal corresponding to the acetyl protons should be absent or significantly reduced in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Determine the molecular weight and isotopic purity of the final product. The mass spectrum should show a molecular ion peak corresponding to the mass of acequinocyl-d3.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of acequinocyl-d3 based on the proposed protocol.
| Parameter | Expected Value |
| Yield | |
| Crude Yield | >95% |
| Purified Yield | 80-90% |
| Purity | |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | |
| Deuterium Incorporation | ≥99 atom % D |
Conclusion
This technical guide provides a comprehensive and practical approach for the synthesis of deuterium-labeled acequinocyl (acequinocyl-d3). The proposed method is efficient, utilizes a late-stage deuteration strategy, and is expected to produce the target compound with high chemical and isotopic purity. This deuterated analog can serve as a reliable internal standard for various analytical applications in research, drug development, and environmental science.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Acequinocyl-d25
This technical guide provides a comprehensive overview of the physical and chemical properties of Acequinocyl-d25, a deuterated analog of the acaricide Acequinocyl. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, analytical methodologies, and its mechanism of action.
Core Physical and Chemical Properties
This compound serves as a crucial internal standard for the quantitative analysis of Acequinocyl in various matrices.[1][2] Its isotopic labeling with 25 deuterium atoms provides a distinct mass shift, facilitating accurate detection and quantification using mass spectrometry.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 2-(acetyloxy)-3-(dodecyl-d25)-1,4-naphthalenedione | [1] |
| Synonyms | AKD-2023-d25, DPX-3792-d25 | [1] |
| Molecular Formula | C₂₄H₇D₂₅O₄ | [1] |
| Molecular Weight | 409.7 g/mol | |
| Physical Form | Solid | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂₅) |
Physicochemical Data
| Property | Value | Source |
| Solubility | Slightly soluble in chloroform. Slightly soluble in methanol upon heating. | |
| Stability | Stable for at least 4 years when stored at -20°C. | |
| Storage Conditions | -20°C |
For comparison, the solubility of non-deuterated Acequinocyl has been reported in various organic solvents:
-
n-hexane: 44 g/L
-
Toluene: 450 g/L
-
Dichloromethane: 620 g/L
-
Acetone: 220 g/L
-
Methanol: 7.8 g/L
-
Dimethylformamide: 190 g/L
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methods for the detection and quantification of Acequinocyl residues. The following protocols are based on established methods for the analysis of the parent compound.
General Analytical Workflow
The quantification of Acequinocyl, with this compound as an internal standard, typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general workflow is outlined below.
Extraction from Fruits and Vegetables
A validated method for determining Acequinocyl and its primary metabolite, hydroxyacequinocyl, in fruits and vegetables utilizes high-performance liquid chromatography with a diode-array detector (HPLC-DAD) and is confirmed by LC/MS.
-
Extraction: Homogenized samples are extracted with a 1:1 (v/v) solution of hexane and ethyl acetate.
-
Analysis: The resulting extract is directly analyzed by HPLC-DAD at a wavelength of 250 nm without requiring a cleanup step.
-
Quantification: The limit of quantitation (LOQ) for this method is 0.01 mg/kg for both acequinocyl and its hydroxy metabolite in various fruit and vegetable matrices. Recoveries are reported to be greater than 77%, with a coefficient of variation below 11%.
Extraction from Animal and Fishery Products
A detailed protocol for the analysis of Acequinocyl in animal and fishery products involves the following steps:
-
Extraction: The sample is homogenized and extracted with acetone in the presence of 0.4 mol/L hydrochloric acid.
-
Partitioning: The extract is partitioned into n-hexane, followed by further extraction with acetonitrile saturated with n-hexane to remove fats.
-
Cleanup: The extract is cleaned up using a silica gel cartridge and a styrene-divinylbenzene copolymer cartridge.
-
Analysis: Quantification and confirmation are performed using LC-MS/MS.
Extraction from Cannabis
For the analysis of pesticide residues in cannabis, a common method is as follows:
-
Extraction: Ground cannabis samples are vortexed with acetonitrile and then centrifuged.
-
Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) using a cartridge containing MgSO₄, PSA, C18, and graphitized carbon black.
-
Analysis: The cleaned extract is analyzed by UPLC-MS/MS.
Mechanism of Action
Acequinocyl functions as an acaricide by inhibiting mitochondrial electron transport. Specifically, its deacetylated metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, is a potent inhibitor of the cytochrome-bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition occurs at the Qo site, where it likely competes with ubiquinone.
References
Acequinocyl-d25 supplier and availability for research
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Acequinocyl-d25, a deuterated analog of the acaricide Acequinocyl. This document details its availability from various suppliers, provides a generalized experimental protocol for its use as an internal standard, and illustrates its mechanism of action through a signaling pathway diagram.
Acequinocyl is a naphthoquinone derivative that functions as a potent inhibitor of the mitochondrial electron transport chain at Complex III.[1] Its deuterated form, this compound, serves as an invaluable internal standard for quantitative analysis of the parent compound in various matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The stable isotope label ensures accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Supplier and Availability of this compound
For research purposes, this compound is available from a number of specialized chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of their products. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Unit Sizes | CAS Number | Additional Information |
| Clinivex | RCLST206031 | Not specified | 0.5 mg, 2.5 mg, 5 mg | 2469735-25-7 | Shipped at room temperature. For research and development purposes only.[1] |
| Cayman Chemical | 39589 | ≥99% deuterated forms (d1-d25) | 500 µg | 2469735-25-7 | Intended for use as an internal standard for GC- or LC-MS.[2] |
| Biomol | Cay39589-500 | >99% deuterated forms (d1-d25) | 500 µg | 2469735-25-7 | Distributed for Cayman Chemical. |
| LGC Standards | Not specified | Not specified | Not specified | 2469735-25-7 | Analytical standard for environmental testing. |
| Clearsynth | CS-T-93928 | Not specified | Available on request (custom synthesis) | 2469735-25-7 | Pricing and lead time provided upon request. |
| Sigma-Aldrich (PESTANAL®) | 32527-50MG | Analytical Standard | 50 mg | 57960-19-7 (unlabeled) | Note: This is for the non-deuterated Acequinocyl standard. Price listed as $126.00 for 50mg (web-only promotion). |
Experimental Protocol: Quantification of Acequinocyl using this compound as an Internal Standard
The following is a generalized protocol for the analysis of Acequinocyl in a given matrix (e.g., agricultural products, environmental samples) using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for pesticide residue analysis and should be optimized for the specific matrix and instrumentation used.
1. Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of Acequinocyl and this compound in a suitable organic solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of Acequinocyl to create a calibration curve. The concentration range for the calibration curve should bracket the expected concentration of Acequinocyl in the samples.
2. Sample Preparation (Illustrative Example for a Solid Matrix):
-
Extraction: Homogenize a known weight of the sample material. Extract the homogenized sample with an appropriate volume of solvent (e.g., acetonitrile) using techniques such as shaking, vortexing, or sonication.
-
Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of the this compound internal standard solution.
-
Centrifugation and Cleanup: Centrifuge the extract to pellet solid debris. The supernatant may require a cleanup step, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.
-
Final Extract: Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Monitor at least two specific precursor-to-product ion transitions for both Acequinocyl and this compound. The transition with the highest intensity is typically used for quantification, while the second transition serves for confirmation.
-
The exact m/z values for the precursor and product ions will depend on the adduct formed (e.g., [M+H]+, [M+Na]+).
-
-
4. Data Analysis:
-
Quantification: Calculate the ratio of the peak area of the analyte (Acequinocyl) to the peak area of the internal standard (this compound).
-
Calibration Curve: Plot the peak area ratio against the concentration of the analyte in the working standards to generate a calibration curve.
-
Concentration Determination: Determine the concentration of Acequinocyl in the samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action: Inhibition of Mitochondrial Complex III
Acequinocyl exerts its acaricidal effect by inhibiting the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex. This inhibition disrupts the process of oxidative phosphorylation, leading to a shutdown of ATP synthesis and ultimately causing cell death in the target organism. Acequinocyl specifically targets the Qo site of Complex III, acting as an antagonist to ubiquinone.
Below is a diagram illustrating the inhibition of the mitochondrial electron transport chain by Acequinocyl.
Caption: Acequinocyl inhibits Complex III of the mitochondrial electron transport chain.
This guide provides a foundational understanding of this compound for research applications. For specific experimental design and execution, it is crucial to consult detailed analytical methods and the technical documentation provided by the respective suppliers.
References
Isotopic Purity of Acequinocyl-d25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity requirements for Acequinocyl-d25, a deuterated internal standard crucial for the accurate quantification of the acaricide Acequinocyl. Ensuring high isotopic purity is paramount for reliable results in analytical and metabolic studies. This document outlines the quality specifications, detailed experimental protocols for purity assessment, and the underlying analytical principles.
Introduction to this compound
This compound is a deuterated analog of Acequinocyl, a naphthoquinone-based acaricide used in agriculture to control mite populations.[1] In analytical chemistry, particularly in studies involving mass spectrometry, isotopically labeled compounds like this compound serve as ideal internal standards. Their chemical behavior is nearly identical to their non-labeled counterparts, but their increased mass allows for clear differentiation in mass spectrometric analyses. This enables precise quantification of the target analyte, Acequinocyl, in complex matrices.
The utility of this compound as an internal standard is directly dependent on its isotopic purity. The presence of unlabeled Acequinocyl or incompletely deuterated variants can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, stringent quality control of its isotopic composition is essential.
Isotopic Purity Specifications
The primary requirement for this compound is a high degree of deuterium incorporation and minimal presence of the unlabeled (d0) species. The quantitative specifications for a high-quality standard are summarized in the table below.
| Parameter | Specification | Rationale |
| Deuterated Forms (d1-d25) | ≥ 99% | Ensures a strong and distinct mass signal for the internal standard, minimizing overlap with the analyte signal.[1] |
| Chemical Purity (by HPLC or qNMR) | ≥ 98.5% | Guarantees that the measured response is from the compound of interest and not from chemical impurities.[2] |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of distinguishing between isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[3][4]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound. By providing a precise mass-to-charge ratio, it can resolve the signals of different isotopologues.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the instrument's sensitivity.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) instrument, is used. The instrument is calibrated to ensure high mass accuracy.
-
Analysis: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Full-scan mass spectra are acquired over the relevant m/z range.
-
Data Analysis: The resulting spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound. The relative intensity of each peak is used to calculate the percentage of each deuterated form and any remaining unlabeled compound. Correction for the natural abundance of heavy isotopes (e.g., ¹³C) is necessary for accurate determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information about the location and extent of deuteration.
Methodology:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent suitable for NMR analysis (e.g., chloroform-d, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer is used.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at positions expected to be deuterated confirms the incorporation of deuterium. The integration of any residual proton signals allows for the quantification of the extent of deuteration at specific sites.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, providing further confirmation of deuteration.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the experimental protocols used to assess the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination by HRMS.
Caption: Workflow for Isotopic Purity Assessment by NMR Spectroscopy.
Conclusion
The reliability of quantitative analytical methods employing this compound as an internal standard is fundamentally linked to its isotopic purity. Adherence to stringent purity specifications, verified through robust analytical techniques such as HRMS and NMR spectroscopy, is critical. This guide provides the necessary framework for researchers, scientists, and drug development professionals to understand and implement the required quality control measures for this compound, thereby ensuring the generation of accurate and reproducible scientific data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 57960-19-7・Acequinocyl Standard・018-18591[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Acequinocyl metabolism and degradation pathways
An In-Depth Technical Guide to Acequinocyl Metabolism and Degradation Pathways
Introduction
Acequinocyl is a quinone acaricide and insecticide used to control mites in all stages of development on various crops, including fruits and ornamentals.[1] Its mode of action involves the inhibition of the mitochondrial complex III electron transport chain at the Qo site.[1] A thorough understanding of its metabolic and degradative fate is essential for assessing its environmental impact and ensuring human safety. This technical guide provides a comprehensive overview of the biotransformation of acequinocyl in mammalian systems and its degradation pathways in the environment, supported by quantitative data, experimental methodologies, and pathway visualizations.
Identification of Major Metabolites
The primary transformation of acequinocyl across biological and environmental systems involves the hydrolysis of its ester linkage. The key parent compound and its resulting metabolites are detailed below.
Table 1: Key Acequinocyl Residues and Metabolites
| Compound Name | Common Alias(es) | IUPAC Name | Formation Context | Reference(s) |
|---|---|---|---|---|
| Acequinocyl | AKD-2023 | 3-dodecyl-1,4-dihydro-1,4-dioxo-2-naphthyl acetate | Parent Compound | [2] |
| Acequinocyl-OH | R1, Acequinocyl-hydroxy | 2-dodecyl-3-hydroxy-1,4-naphthalenedione | Mammalian Metabolism, Plant Metabolism, Environmental Degradation | [2] |
| AKM-18 | - | Structure not specified in sources | Plant Metabolism, Soil Degradation | [3] |
| Phthalic acid | - | Benzene-1,2-dicarboxylic acid | Plant Metabolism | |
Metabolism in Mammals
Studies in rats indicate that orally administered acequinocyl is rapidly cleared from the body. The primary metabolic pathway is the cleavage of the acetyl group, leading to the formation of Acequinocyl-OH. Excretion occurs predominantly through the feces.
Metabolic Pathway and Quantitative Fate
The biotransformation is straightforward, focusing on de-acetylation. The parent compound is only a minor component of fecal residues, highlighting extensive metabolism. The major biliary metabolite is the glucuronide conjugate of the de-acetylated parent compound.
Caption: Proposed metabolic pathway of acequinocyl in mammals.
Table 2: Quantitative Metabolic Fate of Acequinocyl in Rats (Oral Administration)
| Parameter | Finding | Reference(s) |
|---|---|---|
| Excretion Route | Primarily feces | |
| Urinary Excretion | < 15% of dose | |
| Parent Compound in Feces | 1-2% of fecal residues |
| Acequinocyl-OH (R1) in Feces | 12-36% of dose (major metabolite) | |
Environmental Degradation Pathways
Acequinocyl is characterized by low persistence in soil and aquatic environments, where it degrades through several abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial biodegradation.
Degradation Pathway and Quantitative Data
Similar to mammalian metabolism, the initial and most significant degradation step in the environment is the hydrolysis of the ester bond to form Acequinocyl-OH. Further degradation can lead to other minor products like AKM-18 in soil.
Caption: Environmental degradation pathways of acequinocyl.
Table 3: Quantitative Degradation Data for Acequinocyl
| Degradation Process | Matrix / Conditions | Half-Life (DT₅₀) | Reference(s) |
|---|---|---|---|
| Hydrolysis | Water (pH 4, 25°C) | 86 days | |
| Water (pH 7, 25°C) | 52 hours | ||
| Water (pH 9, 25°C) | 76 minutes | ||
| Aqueous Photolysis | Water (pH 5) | 6 days |
| Soil Degradation | Field Conditions | Rapid dissipation reported, but specific DT₅₀ values are not consistently available. Considered non-persistent. | |
Experimental Protocols
The quantification of acequinocyl and its primary metabolite, Acequinocyl-OH, in various matrices is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
General Protocol for Residue Analysis in Soil
This protocol outlines a typical procedure for the extraction and analysis of acequinocyl and its metabolites from soil samples.
-
Extraction :
-
A known weight of the soil sample is extracted using a solvent mixture, typically acetonitrile:water (e.g., 90:10, v/v), via a multiple extraction technique.
-
-
Concentration and Partitioning :
-
The combined extracts are concentrated using a rotary evaporator.
-
A saturated sodium chloride solution and hexane are added to the concentrate. After vigorous shaking and centrifugation, the upper hexane/acetonitrile layer containing the analytes is collected.
-
-
Column Cleanup :
-
The organic extract is further concentrated and purified using silica liquid chromatographic column cleanup.
-
-
Final Preparation and Analysis :
-
The combined eluates are evaporated to dryness and reconstituted in a suitable solvent mixture, such as acetone:acetonitrile:0.4% aqueous formic acid (2:2:1, v/v).
-
The final solution is analyzed by HPLC-MS/MS for quantification of acequinocyl, Acequinocyl-OH, and AKM-18. The limit of quantitation (LOQ) in soil is typically 0.01 ppm for each analyte.
-
Caption: General experimental workflow for acequinocyl residue analysis in soil.
Protocol for Plant and Animal Products
Methodologies for plant and animal tissues follow a similar principle but may vary in the initial extraction and cleanup steps.
-
Plant Matrices (e.g., Fruits) : Extraction is often performed with a hexane and ethyl acetate solution (1:1, v/v). For many fruit and vegetable matrices, a separate cleanup step may not be necessary before analysis by HPLC.
-
Animal Tissues : Samples are typically homogenized and extracted with acetone and 0.4 mol/L hydrochloric acid. A defatting step using an acetonitrile/hexane partition is employed, followed by cleanup with silica gel and/or styrene-divinylbenzene copolymer cartridges before LC-MS/MS analysis.
Conclusion
The metabolism and degradation of acequinocyl are primarily driven by the hydrolytic cleavage of its acetate ester group to form the main metabolite, Acequinocyl-OH. This transformation occurs in mammals, plants, and the wider environment. In mammals, the process is efficient, leading to rapid excretion, mainly in the feces. In the environment, acequinocyl is non-persistent, with its degradation significantly influenced by pH (hydrolysis) and light (photolysis). Standard analytical procedures based on liquid chromatography are well-established for the reliable quantification of acequinocyl and its key metabolites for regulatory and research purposes.
References
The Role of Acequinocyl-d25 as an Internal Standard in High-Precision Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the quantification of pesticide residues and other chemical compounds, the precision and accuracy of measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, designed to mitigate the variability inherent in sample preparation and instrumental analysis. Among the various types of internal standards, deuterated analogs have emerged as the gold standard, offering near-ideal properties for mass spectrometry-based quantification. This technical guide delves into the core function of Acequinocyl-d25 as a deuterated internal standard for the accurate determination of the acaricide, Acequinocyl.
The Principle of Isotope Dilution Mass Spectrometry
The application of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the earliest stage of the analytical workflow. This compound is chemically identical to Acequinocyl, with the only difference being the substitution of 25 hydrogen atoms with deuterium. This subtle mass change allows the mass spectrometer to differentiate between the native analyte and the internal standard.
Because the deuterated standard and the native analyte exhibit virtually identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer source, will affect both compounds equally. By measuring the ratio of the response of the native analyte to the response of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling or instrument performance.
Core Function and Advantages of this compound
The primary function of this compound is to serve as a surrogate for Acequinocyl, enabling precise and accurate quantification by correcting for potential errors throughout the analytical process. The key advantages of using this compound include:
-
Compensation for Matrix Effects: Complex sample matrices, such as those found in food, agricultural products, and biological samples, can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. Since this compound co-elutes with Acequinocyl and has the same ionization characteristics, it experiences the same matrix effects, allowing for reliable correction.[1]
-
Correction for Sample Loss: During the multi-step process of sample extraction and cleanup, it is almost inevitable that some of the analyte will be lost. By adding a known amount of this compound at the beginning of the procedure, any losses of Acequinocyl will be mirrored by losses of the internal standard, ensuring that the final calculated concentration remains accurate.
-
Improved Precision and Reproducibility: The use of a deuterated internal standard significantly improves the precision and reproducibility of the analytical method by minimizing the impact of variations in sample volume, injection volume, and instrument response.
Quantitative Performance Data
The effectiveness of this compound as an internal standard is demonstrated by the performance of analytical methods that employ it. While specific validation data for Acequinocyl with this compound is not always detailed in isolation, multi-residue pesticide analysis methods that include this pair consistently report high levels of accuracy and precision.
| Parameter | Performance Metric | Matrix | Reference |
| Recovery | 80 - 120% | Hemp | [2][3] |
| Linearity (R²) | > 0.99 | Hemp | [2][3] |
| Limit of Quantification (LOQ) | 0.0025 - 0.1 µg/g | Hemp |
Note: The data presented is for a multi-residue method that includes Acequinocyl and this compound among other analytes.
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of Acequinocyl in a complex matrix using this compound as an internal standard.
Sample Preparation and Extraction
A robust sample preparation protocol is crucial for accurate analysis. The following is a general procedure that can be adapted for various matrices.
References
Solubility Profile of Acequinocyl-d25 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Acequinocyl-d25 and its non-deuterated analogue, Acequinocyl, in a range of organic solvents. The data presented is intended to support research, analytical method development, and formulation activities.
Core Solubility Data
For the non-deuterated form, Acequinocyl, quantitative solubility data has been established and is summarized in the table below. This data provides a strong proxy for estimating the solubility behavior of this compound, as the isotopic labeling is not expected to significantly alter its fundamental physicochemical properties.
| Solvent | Solubility (g/L) | Temperature (°C) |
| Dichloromethane | 620 | Not Specified |
| Toluene | 450 | Not Specified |
| Acetone | >250 | 20 |
| Dichloroethane | >250 | 20 |
| Ethyl acetate | >250 | 20 |
| Xylene | >250 | 20 |
| Dimethylformamide | 190 | Not Specified |
| n-Hexane | 44 | Not Specified |
| Heptane | 36 | 20 |
| Methanol | 7.8 | Not Specified |
| Methanol | 6 | 20 |
Experimental Protocols for Solubility Determination
While specific experimental protocols for the solubility determination of this compound are not publicly documented, a generalized protocol based on standard laboratory methods, such as the flask method described in OECD Guideline 105, can be employed. This method is suitable for determining the solubility of substances in various solvents.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Calibrated glassware
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound into a volumetric flask. The amount should be sufficient to ensure that undissolved solids remain after equilibration.
-
Add a known volume of the selected organic solvent to the flask.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A preliminary study may be needed to determine the time required to reach a steady state, but typically 24 to 48 hours is adequate.
-
-
Phase Separation:
-
After equilibration, remove the flask from the shaker/water bath and allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the supernatant at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining particulate matter.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the original concentration of the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
The solubility is reported as the mean of at least three independent determinations, expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of a chemical compound in an organic solvent.
Caption: Experimental workflow for solubility determination.
A Comprehensive Technical Guide to the Stability and Storage of Acequinocyl-d25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stability and recommended storage conditions for Acequinocyl-d25, a deuterated internal standard crucial for the accurate quantification of the acaricide Acequinocyl. The information presented here is essential for ensuring the integrity and reliability of experimental results in research and analytical settings.
Core Stability and Storage Data
This compound is a stable compound when stored under appropriate conditions. The primary factors influencing its long-term stability are temperature and protection from environmental factors.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C | Essential for long-term stability and to minimize degradation. |
| Long-Term Stability | ≥ 4 years | When stored at the recommended -20°C.[1] |
| Shipping Condition | Room temperature | Stable for shipment under ambient conditions, particularly in the continental United States.[1][2] |
| Physical Form | Solid | Appears as a light yellow to yellow solid.[2] |
| Solubility | Slightly soluble in chloroform and methanol (with heating) | This information is critical for preparing stock solutions and standards.[1] |
Shipping and Handling Workflow
The general workflow from receiving to long-term storage of this compound is straightforward, emphasizing the transition to cold storage upon receipt.
Caption: Recommended handling and storage workflow for this compound upon receipt.
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a standard approach for assessing the stability of a chemical standard would involve the following methodology. This protocol is based on general practices for stability-indicating methods.
Objective: To determine the long-term stability of this compound under recommended storage conditions and to identify potential degradation products under stress conditions.
Materials and Methods:
-
Reference Standard: this compound of known purity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calibrated analytical balance.
-
pH meter.
-
Temperature and humidity-controlled stability chambers.
-
-
Stability-Indicating Method Development:
-
Develop a validated HPLC or GC-MS method capable of separating the parent this compound peak from any potential degradation products.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 80°C for 48 hours.
-
Photostability: Expose the solid material and solutions to light (e.g., ICH Q1B option 2).
-
-
-
Long-Term Stability Study:
-
Store aliquots of this compound in tightly sealed, appropriate containers at the recommended storage condition (-20°C).
-
Establish testing time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months).
-
At each time point, analyze a sample using the validated stability-indicating method.
-
Assess the purity of the standard and quantify any degradation products.
-
Logical Relationship of Stability Factors
The stability of this compound is dependent on a hierarchy of environmental factors. The following diagram illustrates the logical relationship between these factors and the resulting stability of the compound.
Caption: Logical flow of factors influencing the stability of this compound.
General Safety and Handling
While this compound is intended for research use only and not for human or veterinary applications, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area. In case of accidental exposure, consult the Safety Data Sheet (SDS) for appropriate first-aid measures. It is important to note that while Acequinocyl has low oral toxicity in rats and mice, it is toxic upon inhalation in rats. Formulations of the non-deuterated Acequinocyl have been used to control mite populations in agriculture.
References
Methodological & Application
Application Note: High-Throughput Quantification of Acequinocyl in Complex Matrices using LC-MS/MS with an Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of the acaricide Acequinocyl. To ensure the highest level of accuracy and precision, particularly in complex biological and environmental matrices, this method employs a stable isotope-labeled internal standard, Acequinocyl-d25. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The use of this compound corrects for variability during sample extraction and potential matrix effects during ionization, leading to reliable and reproducible quantification.
Introduction
Acequinocyl is a naphthoquinone derivative used to control mites on various agricultural products. Its residue levels in food and environmental samples are strictly regulated, necessitating sensitive and accurate analytical methods for its quantification. LC-MS/MS offers excellent selectivity and sensitivity for this purpose. The incorporation of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative method, as it closely mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for potential losses and matrix-induced signal suppression or enhancement.[1] This document provides a detailed protocol for the quantification of Acequinocyl using this advanced analytical approach.
Experimental Protocols
Materials and Reagents
-
Acequinocyl analytical standard
-
This compound internal standard[2]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) for highly pigmented matrices (optional)
Standard Solution Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acequinocyl and this compound in acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions of Acequinocyl by serial dilution of the stock solution with acetonitrile to create calibration standards. A typical calibration curve might range from 1 ng/mL to 500 ng/mL.
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile. This solution will be spiked into all samples, calibration standards, and quality control samples.
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18.[3]
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase conditions for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: MRM Transitions for Acequinocyl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acequinocyl | 385.3 | 343.3 (Quantifier) | 25 |
| 385.3 | 189.1 (Qualifier) | 35 | |
| This compound | 410.4 | 368.4 | 25 |
Note: The precursor ion for Acequinocyl is the [M+H]+ adduct. The major fragment at m/z 343.3 corresponds to the loss of ketene (CH2=C=O). Optimal collision energies may vary between different mass spectrometer models.[4]
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Calibration Curve Range | 1 - 500 ng/mL |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 110% |
This data is representative of a validated LC-MS/MS method for Acequinocyl. The use of this compound as an internal standard is crucial for achieving this level of precision and accuracy, especially in complex matrices.
Experimental Workflow and Signaling Pathways
Below is a graphical representation of the experimental workflow for the quantification of Acequinocyl using LC-MS/MS with an internal standard.
Caption: Workflow for Acequinocyl quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Acequinocyl in various complex matrices. The incorporation of this compound as an internal standard is essential for mitigating matrix effects and ensuring the accuracy and precision of the results. This method is suitable for high-throughput screening and quantitative analysis in regulatory compliance, food safety, and environmental monitoring.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Acequinocyl Residues in Soil Using a Deuterated Internal Standard
For research, scientific, and drug development professionals, this document outlines a robust and sensitive method for the quantitative analysis of Acequinocyl in soil samples. The protocol incorporates Acequinocyl-d25 as an internal standard to ensure high accuracy and precision in residue-level determination.
Acequinocyl is a widely used miticide, and monitoring its persistence and accumulation in soil is crucial for environmental risk assessment.[1][2] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of Acequinocyl and its primary metabolites, Acequinocyl-OH and AKM-18, in various soil matrices.[3][4] The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in extraction efficiency, leading to highly reliable data.
Experimental Protocol
This protocol is adapted from established EPA methodologies for the analysis of Acequinocyl in soil.[3]
Sample Preparation and Extraction
-
Sample Homogenization : Weigh 20.0 g of a semi-frozen soil sample into a 250 mL polyethylene centrifuge bottle.
-
Fortification : For recovery experiments, fortify appropriate samples with a known concentration of Acequinocyl and its metabolites at this stage. Add the this compound internal standard to all samples, including calibration standards and quality controls.
-
Extraction : Add 100 mL of an acetonitrile:water (90:10, v/v) solution to the centrifuge bottle.
-
Shaking : Shake the bottle for 30 minutes on a reciprocating shaker at approximately 160 excursions per minute.
-
Centrifugation and Collection : Centrifuge the sample, and carefully decant the supernatant. Repeat the extraction process on the soil pellet with a fresh portion of the extraction solvent to ensure complete recovery. Combine the supernatants.
-
Concentration : Concentrate the combined extracts using a rotary evaporator at a temperature of approximately 30°C.
Clean-up: Silica Gel Column Chromatography
-
Column Preparation : Prepare a silica gel column by adding 5 g of activated silica gel to a chromatography column, followed by a 5 g layer of anhydrous sodium sulfate. Pre-wet the column with hexane.
-
Sample Loading : Load the concentrated extract onto the prepared silica gel column.
-
Elution :
-
Elute Acequinocyl with 75 mL of an ethyl acetate:hexane (5:95, v/v) solution.
-
Subsequently, elute Acequinocyl-OH and AKM-18 with 60 mL of a water:acetonitrile (2:98, v/v) solution.
-
Combine both eluates.
-
-
Final Concentration : Add a keeper solution (e.g., 1% decanol in acetone) to the combined eluates and concentrate to near dryness using a rotary evaporator followed by a gentle stream of nitrogen.
-
Reconstitution : Redissolve the residue in a mixture of acetone, acetonitrile, and 0.4% aqueous formic acid (2:2:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the analysis.
-
Chromatographic Separation : A C18 reverse-phase column is typically employed for the separation of Acequinocyl and its metabolites.
-
Mobile Phase : A gradient elution with mobile phases consisting of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Detection : The analytes are detected using the mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the typical performance of the described method for the analysis of Acequinocyl and its metabolites in soil.
| Analyte | Limit of Quantification (LOQ) (ppm) | Recovery (%) |
| Acequinocyl | ~0.01 | 70-120 |
| Acequinocyl-OH | ~0.01 | 70-120 |
| AKM-18 | ~0.01 | 70-120 |
Experimental Workflow Diagram
Caption: Workflow for Acequinocyl residue analysis in soil.
Signaling Pathway and Mode of Action
Acequinocyl functions by inhibiting mitochondrial electron transport. Specifically, it binds to the Qo center of Complex III in the mitochondrial respiratory chain, which blocks cellular respiration and leads to adverse metabolic effects in the target mites. While this pathway is critical for its miticidal activity, the residue analysis focuses on the detection and quantification of the parent compound and its degradation products in the soil. The degradation of Acequinocyl in soil is relatively rapid, with major transformation products including Acequinocyl-OH and AKM-18.
Caption: Degradation of Acequinocyl in soil and its mode of action.
References
Application Notes and Protocols for the Quantification of Acequinocyl using Acequinocyl-d25 by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl is a naphthoquinone acaricide used to control mites in various agricultural settings.[1] Accurate and precise quantification of its residues in environmental and biological matrices is crucial for regulatory compliance, risk assessment, and ensuring food safety. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest accuracy and precision for quantification.[1] This is achieved by using a stable isotope-labeled version of the analyte as an internal standard. Acequinocyl-d25, a deuterated analog of Acequinocyl, is an ideal internal standard for this purpose as it shares identical chemical and physical properties with the native compound, ensuring it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] This application note provides a detailed protocol for the quantification of Acequinocyl in various matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a method of determining the concentration of a substance in a sample by adding a known amount of an isotopically enriched form of that substance, the "spike" or internal standard.[1] The native analyte and the isotopically labeled internal standard are homogenized within the sample. The mass spectrometer distinguishes between the native analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy, as this ratio is unaffected by sample losses during preparation and analysis.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the analysis of Acequinocyl using this compound as an internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
Acequinocyl (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Magnesium sulfate (anhydrous, for analysis)
-
Sodium chloride (for analysis)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Acequinocyl and this compound into separate 10 mL volumetric flasks. Dissolve in acetonitrile and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions of Acequinocyl by serial dilution of the primary stock solution with acetonitrile to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil). For solid samples, cryogenic grinding with dry ice may be employed to prevent degradation.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
References
Application Notes and Protocols for the Quantification of Acequinocyl and its Metabolites Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of acequinocyl and its primary metabolites. The protocols emphasize the use of isotopically labeled internal standards to ensure high accuracy and precision, a critical aspect in residue analysis and metabolism studies.
Introduction
Acequinocyl is an acaricide that functions by inhibiting the mitochondrial complex III electron transport chain.[1] Its primary metabolite, acequinocyl-hydroxy (2-hydroxy-3-dodecyl-1,4-naphthoquinone), is formed through the cleavage of the acetyl group.[2] Accurate quantification of both the parent compound and its metabolites is essential for regulatory compliance, environmental monitoring, and toxicological assessment. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as they correct for matrix effects and variations in sample preparation and instrument response.[3][4][5]
Metabolic Pathway of Acequinocyl
The metabolism of acequinocyl primarily involves the hydrolysis of the ester linkage to yield its hydroxylated metabolite. This initial biotransformation is a key step in its degradation pathway. Further oxidation of the dodecyl side chain can lead to the formation of other minor metabolites.
Caption: Metabolic pathway of acequinocyl.
Quantitative Analysis Data
The following table summarizes the performance characteristics of analytical methods developed for the quantification of acequinocyl and its hydroxy metabolite. These methods typically employ Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
| Analyte | Matrix | Method | LOQ (mg/kg) | Recoveries (%) | Linearity (r²) | Reference |
| Acequinocyl | Fruits & Vegetables | HPLC-DAD | 0.01 | >77 | - | |
| Acequinocyl-hydroxy | Fruits & Vegetables | HPLC-DAD | 0.01 | >77 | - | |
| Acequinocyl | Foodstuffs (Beef, Fish, Peach, etc.) | UHPLC-MS/MS | 0.0046 | 81-100 | 0.9996 | |
| Acequinocyl-hydroxy | Foodstuffs (Beef, Fish, Peach, etc.) | UHPLC-MS/MS | 0.0043 | 77-103 | 0.9998 | |
| Acequinocyl | Perilla Leaf | UPLC-PDA | 0.165 | 94.95-113.26 | ≥0.992 | |
| Acequinocyl-hydroxy | Perilla Leaf | UPLC-PDA | 0.165 | 94.95-113.26 | ≥0.992 | |
| Acequinocyl | Soil | HPLC-MS/MS | ~0.01 | - | - | |
| Acequinocyl-OH | Soil | HPLC-MS/MS | ~0.01 | - | - | |
| AKM-18 | Soil | HPLC-MS/MS | ~0.01 | - | - | |
| Acequinocyl | High Water/Acid Content Commodities | HPLC-MS/MS | 0.01 | - | - | |
| Acequinocyl-OH | High Water/Acid Content Commodities | HPLC-MS/MS | 0.01 | - | - |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and quantification of acequinocyl and its metabolites from a solid matrix (e.g., soil, foodstuff). The use of a stable isotope-labeled internal standard for acequinocyl (e.g., Acequinocyl-d5) is critical for accurate quantification and should be added at the beginning of the sample preparation process.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), n-hexane, acetone, water (HPLC grade)
-
Acids: Formic acid
-
Salts: Anhydrous sodium sulfate, sodium chloride
-
Standards: Analytical grade acequinocyl and acequinocyl-hydroxy reference standards.
-
Labeled Internal Standard: Isotopically labeled acequinocyl (e.g., ¹³C₆-acequinocyl or d₅-acequinocyl). The synthesis of such standards involves specialized chemical reactions to incorporate stable isotopes.
-
Solid Phase Extraction (SPE): Silica gel cartridges
Standard Solution Preparation
-
Stock Solutions (1000 mg/L): Accurately weigh 25 mg of acequinocyl and acequinocyl-hydroxy into separate 25 mL volumetric flasks and dissolve in n-hexane. A stock solution of the labeled internal standard should be prepared similarly.
-
Working Standard Solutions: Prepare a series of mixed standard solutions at concentrations ranging from 0.01 to 5 mg/L by diluting the stock solutions with the mobile phase. Each working standard should be fortified with the labeled internal standard at a constant concentration.
Sample Preparation and Extraction
The following is a generalized extraction procedure. Specific matrices may require modifications.
-
Homogenization: Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the labeled internal standard solution to the sample.
-
Extraction: Add 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone. Homogenize the sample and filter it. Repeat the extraction on the residue with 50 mL of acetone.
-
Liquid-Liquid Partitioning: Combine the filtrates and add 100 mL of a 10% sodium chloride solution. Perform a liquid-liquid extraction twice with n-hexane.
-
Drying and Concentration: Dehydrate the collected n-hexane extract with anhydrous sodium sulfate. Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.
-
Cleanup (if necessary): For complex matrices, a cleanup step using silica gel SPE cartridges may be required.
-
Reconstitution: Dissolve the final residue in a suitable volume of the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 column is suitable for the separation of acequinocyl and its metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly used.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for acequinocyl, acequinocyl-hydroxy, and the labeled internal standard.
Quantification
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standard solutions. The concentration of the analytes in the samples is then determined from this calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of acequinocyl and its metabolites.
Caption: General experimental workflow.
References
- 1. Acequinocyl [sitem.herts.ac.uk]
- 2. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Acequinocyl from Complex Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of the acaricide acequinocyl and its primary metabolite, hydroxyacequinocyl, from various complex environmental matrices. The protocols are designed to yield high recovery rates and low limits of detection, suitable for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Overview of Extraction Methodologies
The selection of an appropriate extraction method for acequinocyl is highly dependent on the sample matrix. This document outlines three primary techniques: a straightforward Liquid-Liquid Extraction (LLE) for fruits and vegetables, a comprehensive QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for soil and botanical matrices, and a robust Solid-Phase Extraction (SPE) method for water samples.
Quantitative Data Summary
The following tables summarize the performance of the described extraction methods across different matrices, providing key quantitative data for easy comparison.
Table 1: Recovery Rates of Acequinocyl and Hydroxyacequinocyl
| Matrix | Extraction Method | Analyte | Spiked Level | Average Recovery (%) |
| Fruits & Vegetables | LLE with Hexane:Ethyl Acetate | Acequinocyl | 0.01 - 4 mg/kg | 77 - 110[1][2] |
| Hydroxyacequinocyl | 0.01 - 4 mg/kg | 77 - 110[1][2] | ||
| Various Foodstuffs | Acetonitrile Extraction with Florisil Cleanup | Acequinocyl | 5, 10, 50 µg/kg | 81 - 100[3] |
| Hydroxyacequinocyl | 5, 10, 50 µg/kg | 77 - 103 | ||
| Pears | LLE with SPE Cleanup | Acequinocyl | 0.2 mg/kg | 88.5 - 102.3 |
| Hydroxyacequinocyl | 0.2 mg/kg | 88.5 - 102.3 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analytical Method | Analyte | LOD | LOQ |
| Fruits & Vegetables | HPLC-DAD | Acequinocyl & Hydroxyacequinocyl | - | 0.01 mg/kg |
| Various Foodstuffs | UHPLC-MS/MS | Acequinocyl | 1.4 µg/kg | 4.6 µg/kg |
| Hydroxyacequinocyl | 1.3 µg/kg | 4.3 µg/kg | ||
| Soil | LC-MS/MS | Acequinocyl & Metabolites | - | 0.01 ppm |
| Pears | HPLC | Acequinocyl & Hydroxyacequinocyl | - | 0.01 mg/kg |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Fruits and Vegetables
This protocol is adapted from methodologies demonstrating high recovery rates for acequinocyl and hydroxyacequinocyl in produce.
Materials:
-
Homogenizer or blender
-
50 mL centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Acetonitrile (HPLC grade)
-
0.1% Phosphoric acid in water
Procedure:
-
Sample Preparation: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of a 1:1 (v/v) solution of hexane and ethyl acetate to the tube.
-
Homogenization: Cap the tube and shake vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean flask.
-
Drying: Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the residue in 2 mL of acetonitrile for HPLC analysis.
Caption: Liquid-Liquid Extraction Workflow for Fruits and Vegetables.
Protocol 2: QuEChERS Method for Soil and Botanical Matrices
This protocol is a generalized QuEChERS method suitable for complex matrices like soil and botanicals, incorporating a dispersive solid-phase extraction (d-SPE) cleanup step.
Materials:
-
50 mL centrifuge tubes (with extraction salts)
-
2 mL d-SPE tubes (with cleanup sorbents)
-
High-speed centrifuge
-
Vortex mixer
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)
-
d-SPE sorbents (e.g., PSA, C18, GCB)
-
Formic acid
Procedure:
-
Sample Preparation: Weigh 10 g of soil or homogenized botanical sample into a 50 mL centrifuge tube. For dry samples, add 7 mL of water and allow to hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the sample.
-
Salting Out: Add the appropriate QuEChERS extraction salt mixture.
-
Shaking: Immediately cap and shake vigorously for 2 minutes.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
d-SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing the appropriate sorbent mixture for the matrix type.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥5000 rcf for 2 minutes.
-
Final Extract: Transfer the cleaned supernatant to an autosampler vial. Acidify with formic acid if required for analyte stability.
Caption: QuEChERS Workflow for Soil and Botanical Matrices.
Protocol 3: Solid-Phase Extraction for Water Samples
This protocol is designed for the extraction and concentration of acequinocyl from water samples using polymeric SPE cartridges.
Materials:
-
SPE manifold
-
Polymeric SPE cartridges (e.g., HLB, 200 mg/6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation: Acidify the water sample (100 mL) with formic acid to a pH of approximately 3.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.
-
Sample Loading: Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 6 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 30-60 minutes.
-
Elution: Elute the analytes with 6 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow for Water Samples.
Analytical Considerations
-
Light Sensitivity: Acequinocyl and its hydroxy metabolite can be sensitive to light. It is recommended to use amber glassware or protect samples from direct light during the extraction process.
-
Adsorption to Glassware: These compounds, particularly certain metabolites, may have an affinity for adsorbing to glass surfaces. Silanization of glassware may be necessary for trace-level analysis.
-
Analyte Stability: Acidification of the final extract, typically with formic acid, can improve the stability of acequinocyl and hydroxyacequinocyl, especially for LC-MS analysis.
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement in LC-MS analysis. The use of matrix-matched standards for calibration is crucial for accurate quantification.
By following these detailed protocols and considering the analytical nuances, researchers can achieve reliable and reproducible extraction of acequinocyl from a variety of challenging environmental matrices.
References
Application of Acequinocyl-d25 in Pesticide Monitoring Studies: A Detailed Guide
Introduction
Acequinocyl is a naphthoquinone acaricide used to control mite populations in various agricultural settings.[1] Monitoring its residues in food products and the environment is crucial for ensuring consumer safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Acequinocyl-d25, is a widely accepted practice in analytical chemistry to improve the accuracy and precision of quantitative analysis, particularly when dealing with complex matrices.[1] this compound, a deuterated analog of acequinocyl, is specifically designed for this purpose in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) based methods.[1] This document provides detailed application notes and protocols for the use of this compound in pesticide monitoring studies, targeted at researchers, scientists, and professionals in drug development.
Key Principle: Isotope Dilution Mass Spectrometry
The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS). By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte (acequinocyl) during sample preparation and analysis can be corrected. Since this compound has nearly identical chemical and physical properties to acequinocyl, it experiences similar effects from the sample matrix, extraction inefficiencies, and instrument variability. By measuring the ratio of the native analyte to the labeled internal standard, a more accurate quantification can be achieved, effectively minimizing the impact of matrix effects.
A logical diagram illustrating the role of the internal standard is presented below.
Application Notes
Analyte Stability: Acequinocyl is known to be unstable under basic conditions, where it can degrade to its hydroxy derivative. To ensure the integrity of both the analyte and the internal standard, it is recommended to store all standard solutions and sample extracts in acidified acetonitrile (e.g., with 0.1% formic acid).[2]
Choice of Analytical Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of acequinocyl due to its high sensitivity and selectivity.
Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from various food matrices. The general workflow involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve acequinocyl and this compound standards in 0.1% formic acid in acetonitrile to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing both acequinocyl and this compound at various concentrations by diluting the primary stock solutions with 0.1% formic acid in acetonitrile. These will be used to build the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration suitable for spiking into the samples and calibration standards (e.g., 100 ng/mL).
Sample Preparation using QuEChERS (Adapted for Fruits and Vegetables)
The following diagram outlines the general workflow for the QuEChERS sample preparation method.
Detailed Protocol:
-
Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 3000-5000 x g for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer a portion of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). The choice of sorbents may vary depending on the matrix.
-
Shake the d-SPE tube for 1 minute.
-
Centrifuge at 3000-5000 x g for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
Typical LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both acequinocyl and this compound for quantification and confirmation. The exact m/z values will need to be optimized on the specific instrument.
Data Presentation
The following tables summarize typical quantitative data for acequinocyl analysis. While not all studies explicitly used this compound, the data provides a good indication of the expected performance of the analytical method. The use of an isotope-labeled internal standard like this compound is expected to improve the accuracy and precision of these measurements, especially in complex matrices.
Table 1: Method Detection and Quantification Limits for Acequinocyl
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Various Foods | UHPLC-MS/MS | 1.4 | 4.6 | |
| Fruits | LC-MS/MS | 0.01-0.05 mg/kg | - |
Table 2: Recovery of Acequinocyl in Spiked Samples
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Various Foods | 5, 10, 50 | 81-100 | <15 | |
| Cannabis | LOQ | 81.7-117.6 | <20 |
Table 3: Matrix Effect Evaluation
The use of an isotope-labeled internal standard like this compound is crucial for compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Studies have shown that matrix effects can vary significantly between different food matrices.
| Matrix | Matrix Effect |
| Apples, Grapes | Signal enhancement observed for many pesticides. |
| Spelt Kernels, Sunflower Seeds | Signal suppression observed for many pesticides. |
By calculating the response ratio of the analyte to the internal standard, the variability introduced by the matrix is largely canceled out, leading to more reliable results.
Conclusion
The use of this compound as an internal standard in conjunction with a robust sample preparation method like QuEChERS and a sensitive analytical technique like LC-MS/MS provides a powerful tool for the accurate and reliable monitoring of acequinocyl residues in a variety of matrices. The detailed protocols and application notes provided in this document serve as a comprehensive guide for researchers and scientists involved in pesticide residue analysis. The implementation of these methods will contribute to ensuring food safety and compliance with regulatory standards.
References
Application Note: Quantitative Analysis of Acequinocyl and its Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl is a naphthoquinone acaricide used to control mite populations in agriculture. Its residue levels in various matrices are a significant concern for food safety and environmental monitoring. Accurate and sensitive quantification of Acequinocyl is crucial, and the use of a stable isotope-labeled internal standard, such as Acequinocyl-d25, is highly recommended to compensate for matrix effects and variations in sample processing. This application note provides a detailed protocol for the quantitative analysis of Acequinocyl and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Quantitative Data
The MRM transitions for Acequinocyl and the predicted transitions for its deuterated internal standard, this compound, are summarized in the tables below. The selection of a precursor ion is based on the protonated molecule [M+H]⁺. The product ions are generated through collision-induced dissociation (CID).
Table 1: MRM Transitions for Acequinocyl
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Note |
| 402.2 | 343.2 | -12 | Positive | Quantifier |
| 402.2 | 189.0 | -35 | Positive | Qualifier |
| 385.2 | 343.1 | Not Specified | Positive | Alternative Precursor |
| 385.2 | 189.0 | Not Specified | Positive | Alternative Precursor |
Table 2: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Note |
| 427.3 | 343.2 | -12 | Positive | Predicted Quantifier |
| 427.3 | 189.0 | -35 | Positive | Predicted Qualifier |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the parent compound. The 25 deuterium atoms are located on the dodecyl chain, which is typically lost or remains intact during the primary fragmentation events leading to the major product ions. The precursor ion mass is increased by 25 atomic mass units.
Experimental Protocols
This section outlines a general protocol for the extraction and analysis of Acequinocyl from a solid matrix, such as a food or environmental sample. This protocol may require optimization depending on the specific matrix and instrumentation.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard solution (this compound) to achieve a final concentration appropriate for the expected analyte levels.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18. For highly pigmented samples, 50 mg of GCB can be added.
-
Shake for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The supernatant is the final extract. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry
Instrumentation:
-
Tandem quadrupole mass spectrometer.
MS Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Acequinocyl analysis.
Signaling Pathway (Fragmentation)
Caption: Fragmentation of Acequinocyl and this compound.
Application Note: High-Throughput Analysis of Acequinocyl Residues in Food Matrices using Acequinocyl-d25 as an Internal Standard by LC-MS/MS
Introduction
Acequinocyl is a naphthoquinone acaricide used to control mite populations on various agricultural commodities.[1] To ensure food safety and compliance with regulatory limits, sensitive and accurate analytical methods are required for the determination of acequinocyl residues in food products.[2][3][4] The use of stable isotope-labeled internal standards, such as Acequinocyl-d25, is a well-established technique to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis.[5] This application note describes a robust and reliable method for the quantification of acequinocyl in various food matrices using this compound as an internal standard with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The stable isotope-labeled internal standard, this compound, is an ideal tool for this analysis as it exhibits similar chemical and physical properties to the native acequinocyl, allowing it to effectively track the analyte throughout the entire analytical process, from extraction to detection. This approach minimizes the impact of matrix-induced signal suppression or enhancement, leading to more reliable and accurate quantification of pesticide residues.
Principle of the Method
This method involves the extraction of acequinocyl and the internal standard, this compound, from a homogenized food sample using an organic solvent, typically acetonitrile. The extract then undergoes a clean-up step to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of the target analyte. The concentration of acequinocyl is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar manner.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).
-
Standards: Acequinocyl (≥98% purity), this compound (≥99% deuterated forms).
-
Solid Phase Extraction (SPE): Florisil or C18 cartridges.
-
Filters: 0.22 µm syringe filters (PTFE or nylon).
-
Other: Homogenizer, centrifuge, vortex mixer, analytical balance.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of Acequinocyl and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to prepare an intermediate solution of Acequinocyl.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare the internal standard spiking solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the intermediate standard solution into blank matrix extract. The final concentrations should cover the expected range of the samples.
Sample Preparation (General Procedure for Fruits and Vegetables)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile containing 0.5% (v/v) formic acid.
-
Vortex vigorously for 1 minute.
-
Add anhydrous magnesium sulfate (4 g) and sodium chloride (1 g).
-
Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Acequinocyl 343.3 299.2 (Quantifier) 20 343.3 187.1 (Qualifier) 25 | This compound | 368.4 | 324.3 | 20 |
(Note: MRM transitions are representative and may require optimization on the specific instrument used.)
Data Presentation
The following table summarizes typical performance data for the analysis of acequinocyl in various food matrices.
| Food Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Linearity (R²) | Reference |
| Various Foodstuffs | UHPLC-MS/MS | 4.6 | 81-100 | < 3 | > 0.999 | |
| Fruits and Vegetables | HPLC-DAD | 10 | > 77 | < 11 | Not Specified | |
| Strawberries | Not Specified | 10 | Not Specified | Not Specified | Not Specified |
Visualization
The following diagram illustrates the general workflow for the analysis of acequinocyl using this compound as an internal standard.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. Modification of the existing maximum residue level for acequinocyl in strawberries | EFSA [efsa.europa.eu]
- 4. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Troubleshooting & Optimization
Overcoming matrix effects in acequinocyl analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acequinocyl analysis. Our goal is to help you overcome common challenges, particularly those related to matrix effects in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact acequinocyl analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the analysis of acequinocyl, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification.[2][3] This phenomenon can negatively affect the reproducibility, linearity, accuracy, and sensitivity of the analytical method.[1]
Q2: I am observing low recovery for acequinocyl. What are the potential causes and solutions?
A2: Low recovery of acequinocyl can stem from several factors during sample preparation and analysis. Common causes include:
-
Suboptimal Extraction: The choice of extraction solvent is critical. Acetonitrile is a commonly used and effective solvent for extracting acequinocyl from various matrices.[4]
-
Analyte Degradation: Acequinocyl can be sensitive to pH. It is recommended to use an extraction solvent containing a small percentage of acid, such as 0.5% (v/v) formic acid in acetonitrile, to ensure its stability.
-
Inefficient Cleanup: The presence of interfering compounds from the matrix can lead to low recovery. Employing a robust cleanup step, such as solid-phase extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents, is crucial.
-
Adsorption: Acequinocyl, being a relatively nonpolar compound, may adsorb to plasticware. Using silanized glassware and pre-rinsing pipette tips with the solvent can help minimize this issue.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of acequinocyl?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: A thorough cleanup of the sample extract is the first line of defense. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by dSPE are widely used and effective.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for acequinocyl is considered the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate acequinocyl from co-eluting matrix components can significantly reduce interference.
-
Alternative Ionization Techniques: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects for certain analytes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample extract. |
| Column contamination | Clean the column according to the manufacturer's instructions or replace it. | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure acequinocyl is in a single ionic form. | |
| High Background Noise in Chromatogram | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system. |
| Dirty ion source | Clean the ion source of the mass spectrometer. | |
| Inefficient sample cleanup | Optimize the dSPE or SPE cleanup step to remove more matrix components. | |
| Inconsistent Retention Time | Fluctuations in column temperature | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. | |
| Air bubbles in the pump | Degas the mobile phase and purge the pumps. | |
| Signal Suppression/Enhancement | Co-eluting matrix components | Improve chromatographic separation or enhance the sample cleanup procedure. |
| Employ matrix-matched calibration or a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and dSPE Cleanup for Acequinocyl in Fruits and Vegetables
This protocol is a modified version of the widely used QuEChERS method, optimized for the analysis of acequinocyl.
1. Sample Homogenization:
- Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile containing 0.5% (v/v) formic acid to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and for matrices with high chlorophyll content, 50 mg GCB).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract for LC-MS/MS analysis. It is recommended to dilute the final extract with the initial mobile phase to minimize solvent effects.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Acequinocyl
This protocol provides an alternative cleanup method to dSPE, which can be beneficial for certain complex matrices.
1. Extraction:
- Follow steps 1 and 2 of the QuEChERS protocol to obtain the initial acetonitrile extract.
2. SPE Cartridge Conditioning:
- Condition a Florisil SPE cartridge (500 mg, 6 mL) by passing 5 mL of acetonitrile through it. Do not allow the cartridge to dry.
3. Sample Loading:
- Load 1 mL of the acetonitrile extract onto the conditioned SPE cartridge.
4. Elution:
- Elute the acequinocyl from the cartridge with 5 mL of acetonitrile.
5. Final Extract Preparation:
- The eluate can be directly analyzed by LC-MS/MS or evaporated to dryness and reconstituted in a suitable solvent.
Data Presentation
Table 1: Recovery of Acequinocyl in Various Food Matrices using a Validated UHPLC-MS/MS Method
| Food Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Beef | 5 | 92.3 | 4.5 |
| 10 | 95.1 | 3.2 | |
| 50 | 98.7 | 2.1 | |
| Chicken Muscle | 5 | 88.5 | 5.1 |
| 10 | 91.2 | 4.3 | |
| 50 | 94.6 | 3.5 | |
| Fish | 5 | 81.0 | 6.2 |
| 10 | 85.4 | 5.4 | |
| 50 | 89.9 | 4.1 | |
| Peach | 5 | 96.7 | 2.8 |
| 10 | 99.2 | 1.9 | |
| 50 | 100.0 | 1.5 | |
| Cucumber | 5 | 91.8 | 3.9 |
| 10 | 94.5 | 2.7 | |
| 50 | 97.3 | 2.2 |
Data adapted from a study utilizing extraction with acetonitrile containing 0.5% (v/v) formic acid and cleanup with Florisil columns.
Visualizations
References
Preventing deuterium exchange in Acequinocyl-d25 during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium exchange in Acequinocyl-d25 during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern during the analysis of this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as solvents.[1][2][3] For isotopically labeled internal standards like this compound, this exchange can lead to a loss of isotopic purity. This degradation of the internal standard can result in inaccurate and unreliable quantification of the target analyte, Acequinocyl.
Q2: What is this compound and what is its role in analysis?
A2: this compound is a deuterated form of Acequinocyl, a naphthoquinone acaricide.[4] In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), this compound serves as an internal standard. Because it has a higher mass than Acequinocyl but behaves almost identically during sample preparation and analysis, it allows for precise quantification of Acequinocyl by correcting for variations in sample processing and instrument response.
Q3: What are the primary factors that can induce deuterium exchange in this compound?
A3: The rate of deuterium exchange is primarily influenced by pH and temperature. Both acidic and basic conditions can catalyze the exchange, with the minimum exchange rate for many compounds occurring in a slightly acidic pH range.[2] Elevated temperatures also significantly accelerate the rate of exchange. The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur.
Q4: Are the deuterium atoms on the dodecyl chain of this compound susceptible to exchange?
A4: The deuterium atoms on the saturated alkyl (dodecyl) chain of this compound are generally stable under typical analytical conditions. However, hydrogens (and thus deuteriums) on carbons adjacent to a carbonyl group or an aromatic ring can be more susceptible to exchange, especially under strong basic conditions and high temperatures. While the dodecyl chain in Acequinocyl is not directly adjacent to the activating naphthoquinone ring system, it is crucial to control pH and temperature to maintain its isotopic integrity.
Q5: What are the general best practices to minimize deuterium exchange during analysis?
A5: To minimize deuterium exchange, it is recommended to:
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Maintain a slightly acidic pH (around 2.5-6) during sample preparation and analysis.
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Keep samples at low temperatures (e.g., on ice or at 4°C) throughout the workflow.
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Avoid prolonged exposure to strong acids or bases.
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Use aprotic solvents where possible, although this is often limited by the analytical method.
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Minimize the time between sample preparation and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity of this compound Standard | Deuterium Exchange: Exposure of the standard to unfavorable pH or high temperature. | Control pH and Temperature: Ensure all solvents and samples are maintained at a slightly acidic pH and low temperature (e.g., 4°C) throughout the sample preparation and analysis process. Use of formic acid in the mobile phase can help maintain an acidic environment. |
| Contamination: The standard may be contaminated with its non-deuterated analog. | Verify Standard Purity: Analyze the this compound standard by itself to confirm its isotopic purity. If contaminated, obtain a new, certified standard. | |
| Inaccurate Quantification of Acequinocyl | Degradation of Internal Standard: Deuterium exchange in this compound leads to a lower-than-expected internal standard signal. | Implement Preventative Measures: Follow the detailed experimental protocol below to minimize deuterium exchange. Re-prepare samples under controlled pH and temperature conditions. |
| Matrix Effects: Components in the sample matrix may be suppressing or enhancing the ionization of the analyte and/or internal standard. | Evaluate Matrix Effects: Prepare matrix-matched calibration curves to assess the impact of the sample matrix on quantification. | |
| Variability in Analytical Results | Inconsistent Sample Handling: Fluctuations in temperature or pH during the preparation of different samples. | Standardize Workflow: Ensure uniform and consistent handling of all samples, including standards and quality controls. Utilize automated sample preparation systems if available to improve reproducibility. |
| Instrument Instability: Fluctuations in the LC-MS system's performance. | Perform System Suitability Tests: Regularly check the performance of the LC-MS system with a standard mixture to ensure consistent sensitivity, peak shape, and retention times. |
Experimental Protocol for Acequinocyl Analysis with Prevention of Deuterium Exchange
This protocol is adapted from established analytical methods for Acequinocyl and incorporates measures to prevent deuterium exchange of the this compound internal standard.
1. Reagents and Materials:
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Acequinocyl analytical standard
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This compound internal standard
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LC-MS grade acetonitrile, methanol, n-hexane, and water
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Formic acid (≥98%)
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Anhydrous sodium sulfate
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Preparation:
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Prepare stock solutions of Acequinocyl and this compound in acetonitrile.
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Prepare working standards by diluting the stock solutions in an appropriate solvent, typically the mobile phase starting composition.
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Store all standard solutions at -20°C in the dark.
3. Sample Preparation (General Procedure):
-
Extraction:
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Homogenize 10 g of the sample with 20 mL of acetonitrile containing 0.1% formic acid.
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Spike the sample with the this compound internal standard solution.
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Add 5 g of anhydrous sodium sulfate, vortex thoroughly, and centrifuge.
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Collect the supernatant.
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Repeat the extraction of the residue with another 20 mL of acetonitrile with 0.1% formic acid.
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Combine the supernatants.
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Critical Step: Perform all extraction steps on ice or in a cold room (4°C).
-
-
Clean-up (if necessary):
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Condition a C18 SPE cartridge with methanol followed by water.
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Load the extracted sample onto the SPE cartridge.
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Wash the cartridge with a water/acetonitrile mixture to remove interferences.
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Elute the analytes with acetonitrile.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
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Reconstitute the residue in the mobile phase starting composition.
-
4. LC-MS/MS Analysis:
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LC Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A suitable gradient to separate Acequinocyl from matrix interferences.
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Flow Rate: 0.3 mL/min
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Column Temperature: 30°C (A slightly elevated column temperature can improve chromatography, but should be kept as low as feasible).
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Injection Volume: 5 µL
-
-
MS/MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Multiple Reaction Monitoring (MRM) Transitions:
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Acequinocyl: Select appropriate precursor and product ions
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This compound: Select appropriate precursor and product ions
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
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Factors Influencing Deuterium Exchange
| Factor | Condition Promoting Exchange | Recommended Condition to Prevent Exchange |
| pH | High pH (basic) and very low pH (strongly acidic) | Slightly acidic (pH 2.5 - 6.0) |
| Temperature | High temperature | Low temperature (0 - 4°C for sample prep) |
| Solvent | Protic solvents (e.g., water, methanol) | Use of aprotic solvents where possible; minimize time in protic solvents |
| Exposure Time | Prolonged storage or analysis time | Prompt analysis after sample preparation |
Visualizations
Caption: Troubleshooting workflow for inaccurate Acequinocyl quantification.
Caption: Factors influencing deuterium exchange and preventative measures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Acequinocyl by HPLC
This technical support guide provides troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of acequinocyl, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of acequinocyl that can affect its HPLC analysis?
A1: Acequinocyl is a lipophilic (fat-soluble) compound with very low water solubility.[1][2][3] Its stability is highly dependent on pH. It is stable in acidic conditions (pH 4) but degrades rapidly through hydrolysis at neutral (pH 7) and basic (pH 9) conditions.[1][2] This degradation, which converts acequinocyl to its main metabolite, acequinocyl-OH, is a critical factor to control during sample and mobile phase preparation.
Q2: What is a common HPLC method for acequinocyl analysis?
A2: A typical method for analyzing acequinocyl is reversed-phase (RP) HPLC. This often employs a C18 column with a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. To ensure good peak shape and prevent degradation, the mobile phase is often acidified with formic acid or phosphoric acid.
Q3: Why is my acequinocyl peak showing tailing?
A3: Peak tailing for acequinocyl is often caused by secondary interactions between the analyte and the HPLC column's stationary phase. A common cause is the interaction of the analyte with residual silanol groups on the silica-based column packing. Other potential causes include column overload, a poorly packed column, or extra-column dead volume.
Troubleshooting Poor Peak Shape for Acequinocyl
This section addresses specific peak shape problems in a question-and-answer format.
Issue 1: Peak Tailing
Q: My acequinocyl peak has a significant tail. What are the likely causes and how can I fix it?
A: Peak tailing is the most common peak shape issue. The primary causes are typically chemical interactions or physical problems within the HPLC system.
Troubleshooting Steps for Peak Tailing:
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Cause 1: Secondary Silanol Interactions: Acequinocyl can interact with acidic silanol groups on the silica surface of the column, leading to tailing.
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Solution A: Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions. Operating at a lower pH is generally recommended for analyzing basic compounds to reduce these secondary interactions.
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Solution B: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanol groups, reducing the sites available for secondary interactions. A column with low silanol activity is recommended.
-
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Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to a tailed peak that may also show a shorter retention time.
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Solution: Reduce Sample Concentration: Dilute your sample or reduce the injection volume. Observe if the peak shape improves and retention time increases slightly, which are classic indicators of resolving an overload issue.
-
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Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can distort peak shape.
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Solution A: Use a Guard Column: A guard column protects the analytical column from strongly retained sample matrix components.
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Solution B: Flush or Replace the Column: If a guard column is not in use, try back-flushing the column to remove particulates from the inlet frit. If peak shape does not improve, the column may need to be replaced.
-
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Cause 4: Analyte Degradation: Acequinocyl degrades in neutral or basic conditions to form acequinocyl-OH. If this occurs during sample preparation or on-column, it can contribute to peak distortion.
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Solution: Acidify Sample and Mobile Phase: Ensure that both your sample diluent and mobile phase are acidic (e.g., containing 0.1% formic acid) to maintain the stability of acequinocyl.
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Issue 2: Peak Fronting
Q: My acequinocyl peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur under specific conditions.
Troubleshooting Steps for Peak Fronting:
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Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the peak to front.
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Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase itself. If a different solvent must be used, ensure it is of similar or weaker elution strength than the mobile phase.
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Cause 2: Column Overload: Severe concentration overload can sometimes manifest as fronting.
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Solution: Dilute the Sample: Reduce the concentration of your sample and re-inject to see if the peak shape becomes more symmetrical.
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Issue 3: Broad Peaks
Q: The peak for acequinocyl is very broad, leading to poor resolution. How can I improve it?
A: Peak broadening reduces sensitivity and can compromise the separation of acequinocyl from other components, like its degradant acequinocyl-OH.
Troubleshooting Steps for Broad Peaks:
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Cause 1: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out.
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Solution: Minimize Tubing: Use narrow internal diameter tubing (e.g., 0.005") and ensure all connections are made with minimal dead volume.
-
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Cause 2: Column Degradation: A void at the head of the column or deterioration of the column packing can lead to peak broadening that affects all peaks in the chromatogram.
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Solution: Replace the Column: If you observe a loss of efficiency for all analytes, it is likely time to replace the column.
-
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Cause 3: Mobile Phase Issues: An incorrect mobile phase composition or flow rate can affect peak efficiency.
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Solution: Optimize Mobile Phase and Flow Rate: Ensure your mobile phase is properly mixed and degassed. Optimize the flow rate for your column dimensions; a flow rate that is too fast can lead to poor separation and broader peaks.
-
Data and Protocols
Acequinocyl Physicochemical Properties
The following table summarizes key properties of acequinocyl relevant to its HPLC analysis.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂O₄ | |
| Molecular Weight | 384.5 g/mol | |
| logP (Kow) | 6.2 | |
| Water Solubility | 6.7 µg/L (at 20°C, pH 7) | |
| Solubility in Organic Solvents | Very soluble in acetone, dichloroethane, ethyl acetate (>250 g/L) | |
| Stability in Water | Stable at pH 4. Half-life is 53 hours at pH 7 and 76 minutes at pH 9 (25°C). |
Recommended Starting HPLC Conditions
This table provides a starting point for method development. Optimization will be required based on your specific instrument and sample matrix.
| Parameter | Recommendation |
| Column | C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient | Start with a suitable gradient (e.g., 60-95% Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 242-250 nm |
| Injection Volume | 5-20 µL |
| Sample Diluent | Mobile phase or Acetonitrile with 0.1% Formic Acid |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile/Water with 0.1% Formic Acid)
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Prepare Aqueous Portion: Measure 500 mL of HPLC-grade water into a clean 1 L glass bottle. Carefully add 1 mL of formic acid to the water and mix thoroughly. This creates a 0.2% formic acid solution.
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Prepare Organic Portion: Measure 500 mL of HPLC-grade acetonitrile into a separate clean 1 L glass bottle. Carefully add 1 mL of formic acid and mix.
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Final Mobile Phase Preparation: For a 50:50 mobile phase composition, mix equal volumes of the acidified water and acidified acetonitrile.
-
Degas: Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the system.
Protocol 2: Standard and Sample Preparation
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Stock Solution: Accurately weigh a known amount of acequinocyl reference standard and dissolve it in acetonitrile containing 0.1% formic acid to create a concentrated stock solution (e.g., 1000 µg/mL). Storing standards in acidified acetonitrile has been shown to improve stability.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase or another acidified solvent.
-
Sample Extraction: For solid samples like fruits or vegetables, a common extraction method involves using a mixture of hexane and ethyl acetate (1:1, v/v).
-
Final Dilution: After extraction and any necessary cleanup steps, evaporate the solvent and reconstitute the residue in the sample diluent (e.g., mobile phase or acidified acetonitrile).
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulates that could block the column frit.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and resolving common peak shape issues in HPLC.
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Acequinocyl Hydrolysis Pathway
This diagram shows the pH-dependent degradation of acequinocyl to its primary metabolite, acequinocyl-OH.
Caption: pH-dependent hydrolysis of acequinocyl.
References
Technical Support Center: Improving Acequinocyl Recovery from Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of acequinocyl from plant tissues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting acequinocyl from plant tissues?
A1: Researchers often face challenges due to the complex nature of plant matrices and the chemical properties of acequinocyl. Key issues include:
-
Compound Stability: Acequinocyl is susceptible to degradation under certain conditions. It is unstable in basic and neutral aqueous environments, readily hydrolyzing to its primary metabolite, acequinocyl-hydroxy.[1][2] It is also sensitive to light and high temperatures.[2][3]
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Matrix Effects: Plant extracts contain numerous interfering compounds like pigments (e.g., chlorophylls), lipids, sugars, and phenols.[4] These compounds can lead to ion suppression or enhancement in mass spectrometry analysis, affecting accuracy and precision.
-
Low Recovery: Inefficient extraction or cleanup steps can result in the significant loss of the target analyte, leading to poor recovery rates. The choice of solvent and cleanup sorbent is critical for success.
Q2: Which extraction solvents are most effective for acequinocyl?
A2: Acetonitrile is widely reported as an effective solvent for extracting acequinocyl and its hydroxy metabolite from various food and plant matrices, with studies showing high recovery rates (>86%). Acetone is also commonly used, often in combination with n-hexane for liquid-liquid partitioning. For improved stability, it is highly recommended to acidify the extraction solvent, typically with 0.1-0.5% formic acid.
Q3: How can I prevent the degradation of acequinocyl during sample preparation?
A3: To minimize degradation, the following precautions are crucial:
-
Control pH: Maintain acidic conditions throughout the extraction and analysis process. Adding formic acid to your extraction and mobile phase solvents helps stabilize acequinocyl. Avoid basic or neutral aqueous solutions where hydrolysis occurs rapidly.
-
Protect from Light: Conduct all experimental steps away from direct light. Use amber glassware or wrap glassware in aluminum foil to protect extracts.
-
Maintain Low Temperatures: Keep samples frozen or semi-frozen before extraction. Concentrate or evaporate solvents at temperatures below 40°C. Store standards and extracts at low temperatures (e.g., -18°C) in the dark.
Q4: What is the QuEChERS method and is it suitable for acequinocyl analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation method that involves a solvent extraction (typically with acetonitrile) followed by a salting-out step and dispersive solid-phase extraction (dSPE) for cleanup. It has been successfully applied for the analysis of acequinocyl in various matrices, simplifying the extraction and partitioning process.
Troubleshooting Guide
Problem 1: Low or Inconsistent Recovery of Acequinocyl
| Possible Cause | Troubleshooting Step | Rationale |
| Analyte Degradation | Acidify the extraction solvent with 0.1-0.5% formic acid. Ensure all steps are protected from light and performed at low temperatures (<40°C). | Acequinocyl is unstable and degrades via hydrolysis in neutral or basic conditions. It is also light and heat sensitive. |
| Inefficient Extraction | Ensure thorough homogenization of the plant sample with the solvent. If using a liquid-liquid extraction, ensure vigorous shaking and sufficient partitioning time. | Proper homogenization increases the surface area for solvent interaction, improving extraction efficiency. |
| Poor SPE Cleanup | Evaluate the type and amount of SPE sorbent (e.g., Silica, Florisil). Ensure the column does not dry out before sample loading. Optimize wash and elution solvent volumes and composition. | The sorbent must effectively retain interferences while allowing the analyte to be eluted. Incorrect solvent polarity can lead to premature elution or irreversible binding of acequinocyl. |
| Complex Matrix | For matrices rich in lipids or pigments (e.g., cannabis, dark leafy greens), consider a preliminary liquid-liquid partitioning step with n-hexane or an additional dSPE cleanup step. | High concentrations of co-extractives can interfere with cleanup and detection, requiring more rigorous purification. |
Problem 2: Peak Tailing, Splitting, or Poor Shape in Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Interference | Improve the sample cleanup procedure. Use a dSPE step with graphitized carbon black (GCB) for pigment removal or C18 for lipid removal. | Co-eluting matrix components can interfere with the chromatographic process, affecting peak shape. |
| Column Contamination | Implement a guard column before the analytical column. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). | Contaminants from the sample matrix can build up on the column, leading to poor chromatography. |
| Incompatible Solvents | Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid solvent mismatch effects. | Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. |
| Analyte Degradation on Column | Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to maintain an acidic environment. | This prevents on-column degradation of the pH-sensitive acequinocyl. |
Quantitative Data on Acequinocyl Recovery
The following tables summarize recovery data from various studies, demonstrating the effectiveness of different methods across several plant and food matrices.
Table 1: Recovery of Acequinocyl
| Plant/Food Matrix | Spiking Level (µg/kg) | Extraction Method | Cleanup Method | Recovery (%) | Analytical Method | Reference |
| Peach | 5, 10, 50 | Acetonitrile with 0.5% Formic Acid | Florisil Column | 81-100 | UHPLC-MS/MS | |
| Cucumber | 5, 10, 50 | Acetonitrile with 0.5% Formic Acid | Florisil Column | 81-100 | UHPLC-MS/MS | |
| Chinese Cabbage | 5, 10, 50 | Acetonitrile with 0.5% Formic Acid | Florisil Column | 81-100 | UHPLC-MS/MS | |
| Broad Bean | 5, 10, 50 | Acetonitrile with 0.5% Formic Acid | Florisil Column | 81-100 | UHPLC-MS/MS | |
| Butterburs | Not Specified | Not Specified | Not Specified | 78.6-84.7 | Not Specified | |
| Fruits/Vegetables | 10-4000 | Hexane:Ethyl Acetate (1:1) | None | >77 | HPLC-DAD |
Table 2: Recovery of Acequinocyl-Hydroxy (Metabolite)
| Plant/Food Matrix | Spiking Level (µg/kg) | Extraction Method | Cleanup Method | Recovery (%) | Analytical Method | Reference |
| Peach | 5, 10, 50 | Acetonitrile with 0.5% Formic Acid | Florisil Column | 77-103 | UHPLC-MS/MS | |
| Cucumber | 5, 10, 50 | Acetonitrile with 0.5% Formic Acid | Florisil Column | 77-103 | UHPLC-MS/MS | |
| Chinese Cabbage | 5, 10, 50 | Acetonitrile with 0.5% Formic Acid | Florisil Column | 77-103 | UHPLC-MS/MS | |
| Broad Bean | 5, 10, 50 | Acetonitrile with 0.5% Formic Acid | Florisil Column | 77-103 | UHPLC-MS/MS | |
| Butterburs | Not Specified | Not Specified | Not Specified | 83.7-95.5 | Not Specified |
Experimental Protocols
Protocol 1: Extraction and Cleanup of Acequinocyl from Plant Tissues using Acetonitrile and SPE
This protocol is a generalized procedure based on methods reported for various plant matrices.
1. Sample Homogenization: a. Weigh 5-10 g of a representative, homogenized plant sample into a 50 mL centrifuge tube. b. Add 10 mL of cold acetonitrile containing 0.5% (v/v) formic acid. c. Add any internal standards at this stage. d. Homogenize the sample using a high-speed homogenizer for 2-3 minutes.
2. Extraction & Partitioning (QuEChERS adaptation): a. Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate) to the tube. b. Shake vigorously for 1 minute to induce phase separation. c. Centrifuge at ≥4000 rpm for 5 minutes.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a Florisil or silica gel SPE cartridge (e.g., 500 mg) with 5 mL of n-hexane followed by 5 mL of the elution solvent (e.g., acetonitrile/hexane mixture). Do not let the cartridge run dry. b. Take a 1-5 mL aliquot of the supernatant (acetonitrile layer) from step 2c and load it onto the conditioned SPE cartridge. c. Wash the cartridge with a non-polar solvent (e.g., 5 mL of n-hexane) to remove lipids and other non-polar interferences. Discard the eluate. d. Elute the target analytes (acequinocyl and acequinocyl-hydroxy) with an appropriate solvent mixture (e.g., 10 mL of a moderately polar solvent like ethyl acetate:hexane). The exact solvent and volume should be optimized for the specific matrix.
4. Final Concentration: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS/MS analysis.
Visualizations
Diagrams of Workflows and Chemical Pathways
Caption: General experimental workflow for acequinocyl extraction and analysis.
Caption: Troubleshooting flowchart for low acequinocyl recovery.
Caption: Primary degradation pathway of acequinocyl via hydrolysis.
References
Technical Support Center: Acequinocyl-d25 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability with Acequinocyl-d25 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Acequinocyl, which is a pesticide.[1][2] In mass spectrometry, specifically in quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is intended for use as an internal standard.[2] The use of a stable isotope-labeled internal standard that is chemically almost identical to the analyte is the preferred method to correct for variations during sample preparation and analysis.
Q2: I am observing high variability in my this compound signal. What are the potential causes?
Signal instability with deuterated internal standards like this compound can stem from several factors. Common causes include:
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Isotopic Exchange: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[3]
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Differential Matrix Effects: Even when co-eluting, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[3]
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Instability of Acequinocyl: Acequinocyl itself is susceptible to degradation under certain conditions. It can hydrolyze, especially in basic and aqueous environments, and is also sensitive to light.
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Impure Internal Standard: The presence of isotopic or chemical impurities in the this compound standard can lead to inconsistent results.
Q3: My this compound and unlabeled Acequinocyl are not co-eluting perfectly. Is this a problem?
Yes, a lack of co-elution between the analyte and the internal standard can be a significant issue. While deuterated standards are expected to have very similar chromatographic behavior to their unlabeled counterparts, slight differences in retention time can occur. If the retention times differ, the analyte and the internal standard may be affected differently by matrix components as they elute, leading to inaccurate quantification.
Troubleshooting Guide
Issue 1: Inconsistent or Drifting Signal Intensity of this compound
This is a common problem that can significantly impact the accuracy and precision of your quantitative results. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound signal.
Step-by-Step Troubleshooting:
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Assess Compound Stability:
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Problem: Acequinocyl is known to be unstable under certain conditions, particularly pH and light sensitivity. It can degrade to acequinocyl-hydroxy.
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Action: Prepare your this compound standard in an acidified organic solvent, such as 0.1% formic acid in acetonitrile, to minimize hydrolysis. Protect all standards and samples from direct light by using amber vials or covering glassware with aluminum foil. Also, avoid high temperatures during sample preparation and storage.
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Evaluate Matrix Effects:
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Problem: The sample matrix can suppress or enhance the ionization of this compound differently than the unlabeled analyte, leading to signal variability.
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Action: Conduct a matrix effect study to determine the extent of ion suppression or enhancement. See the detailed protocol below. If significant matrix effects are observed, consider improving your sample cleanup procedure or modifying your chromatographic method to better separate Acequinocyl from interfering matrix components.
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-
Investigate Isotopic Exchange:
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Problem: The deuterium atoms on this compound may exchange with protons from the solvent or matrix, especially if they are in labile positions.
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Action: To minimize the risk of back-exchange, avoid storing standards and samples in acidic or basic aqueous solutions for extended periods. If possible, use aprotic solvents during extraction and reconstitution.
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Verify System Performance:
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Problem: General mass spectrometer issues can also lead to signal instability.
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Action: Check for leaks in the LC and MS systems. Ensure the ionization source is clean and that the spray is stable. Calibrate your mass spectrometer regularly to ensure mass accuracy and detector performance are optimal.
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Data Presentation
Table 1: Chemical Properties of Acequinocyl
| Property | Value | Reference |
| Molecular Formula | C24H32O4 | |
| Molecular Weight | 384.51 g/mol | |
| Solubility in Water | 6.7 x 10^-6 g/L at 25°C | |
| Log P (octanol/water) | > 6.2 | |
| Stability | Hydrolysis DT50: 76 min (pH 9, 25°C), 52 hr (pH 7, 25°C) |
Table 2: Recommended LC-MS/MS Parameters for Acequinocyl
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is commonly used, but APCI can be beneficial for less polar compounds and may reduce matrix effects. |
| Polarity | Positive | Acequinocyl readily forms protonated molecules or adducts in positive ion mode. |
| MRM Transitions | Precursor Ion > Product Ion (e.g., 385.2 > 189, 385.2 > 343.1) | Specific transitions should be optimized for your instrument. Using adduct ions as precursors can sometimes reduce matrix interference. |
| Solvent Composition | Acidified organic solvents (e.g., acetonitrile with 0.1% formic acid) | To maintain the stability of Acequinocyl and its deuterated standard. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps to determine if components in your sample matrix are affecting the ionization of this compound.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare your this compound standard in the final mobile phase composition at a concentration representative of your study samples.
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Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte). After the final extraction step, spike the extract with this compound to the same concentration as in Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as in Set A before performing the extraction procedure.
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Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area for this compound.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
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Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
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Interpretation of Results:
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A Matrix Effect value of 100% indicates no matrix effect.
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
Logical Relationship Diagram for Matrix Effect Evaluation
Caption: Workflow for evaluating matrix effects and recovery.
References
Technical Support Center: Optimizing LC Gradient for Acequinocyl and Metabolite Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of acequinocyl and its primary metabolite, acequinocyl-hydroxy.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating acequinocyl and its metabolite, acequinocyl-hydroxy?
A1: The primary challenge lies in the structural similarity between acequinocyl and its hydroxy metabolite. Acequinocyl is the acetate ester of 2-hydroxy-3-dodecyl-1,4-naphthoquinone, and its metabolite is the corresponding hydrolyzed version. This small difference in polarity can make achieving baseline separation difficult, especially in complex matrices.
Q2: What is a good starting point for a C18 column LC gradient?
A2: A good starting point for a reversed-phase separation on a C18 column is a gradient using acetonitrile and water, both with a formic acid modifier (e.g., 0.1% to 0.5%). The presence of formic acid helps to improve peak shape and ionization efficiency for mass spectrometry detection.[1] A typical gradient might start at a lower percentage of acetonitrile and ramp up to a high percentage to elute the more hydrophobic acequinocyl.
Q3: What are the typical retention times for acequinocyl and acequinocyl-hydroxy?
A3: Retention times will vary depending on the specific column, gradient program, and LC system. However, as acequinocyl is less polar than its hydroxy metabolite, it will have a longer retention time. In a published UHPLC-MS/MS method, with a specific gradient, the retention times were approximately 5.82 minutes for acequinocyl-hydroxy and 6.53 minutes for acequinocyl.
Q4: Is an isocratic elution a viable option for this separation?
A4: Yes, an isocratic method can be used, particularly for simpler sample matrices. A patent has described an isocratic HPLC method using a mobile phase of acetonitrile and 0.1% phosphoric acid (90:10, v/v) on a C18 column, which achieved good separation and peak shape.[2] However, for complex samples, a gradient elution is generally preferred to improve resolution and reduce run times.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the LC gradient for separating acequinocyl and acequinocyl-hydroxy.
Problem 1: Poor Resolution Between Acequinocyl and Acequinocyl-Hydroxy
Symptoms:
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Peaks are co-eluting or only partially separated.
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Resolution value is below 1.5.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Gradient is too steep | Decrease the gradient slope during the elution window of the two compounds. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation. |
| Inadequate organic solvent | Experiment with methanol as an alternative to acetonitrile. The different selectivity of methanol may enhance the separation of these closely related compounds. |
| Incorrect mobile phase pH | While both compounds are neutral, slight pH adjustments can influence interactions with the stationary phase. Ensure consistent pH with a modifier like formic or phosphoric acid. |
| Column selectivity is not optimal | If resolution does not improve with gradient optimization, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
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Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.9.
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Reduced peak height and sensitivity.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary silanol interactions | Increase the concentration of the acidic modifier (e.g., formic acid to 0.5%) in the mobile phase to better mask the active silanol groups on the silica-based column.[1] |
| Sample overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion. |
| Sample solvent is too strong | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition to prevent peak distortion. |
| Column contamination or degradation | Flush the column with a strong solvent or, if the problem persists, replace the column. |
Problem 3: Inconsistent Retention Times
Symptoms:
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Retention times shift between injections or batches.
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Poor reproducibility of results.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate column equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Temperature variations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Pump performance issues | Check the LC pump for leaks and ensure it is delivering a consistent flow rate. |
Data Presentation
The following table summarizes typical chromatographic parameters from a validated UHPLC-MS/MS method for the analysis of acequinocyl and acequinocyl-hydroxy. This can be used as a baseline for method development and optimization.
| Parameter | Acequinocyl-hydroxy | Acequinocyl |
| Retention Time (min) | 5.82 | 6.53 |
| Precursor Ion (m/z) | 343.3 | 385.3 |
| Product Ion (m/z) | 257.2 | 343.3 |
Experimental Protocols
UHPLC-MS/MS Method for Acequinocyl and Acequinocyl-Hydroxy
This protocol is based on a validated method for the determination of acequinocyl and its hydroxy metabolite in food samples.[1]
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Instrumentation: UHPLC system coupled with a tandem mass spectrometer.
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Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: Water with 0.5% (v/v) formic acid.[1]
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Mobile Phase B: Acetonitrile with 0.5% (v/v) formic acid.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 40 °C.
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Gradient Program:
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Start with a suitable initial percentage of mobile phase B.
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Increase the percentage of B to elute acequinocyl-hydroxy and then acequinocyl.
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Include a high organic wash step to clean the column.
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Return to initial conditions and equilibrate the column.
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MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing acequinocyl separation.
References
How to handle acequinocyl's light sensitivity during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the light sensitivity of acequinocyl during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: How light-sensitive is acequinocyl?
A1: Acequinocyl is highly sensitive to light, particularly in aqueous solutions.[1][2] Photodegradation can occur rapidly, with studies showing aqueous photolysis half-lives of less than 15 minutes in sterile lab and river water.[1] Its stability is also pH-dependent; it is more stable under acidic conditions (pH 4) with a half-life of 75 days, but hydrolyzes rapidly at neutral (pH 7, half-life of 52 hours) and alkaline (pH 9, half-life of 76 minutes) conditions.[1][3]
Q2: What are the primary degradation products of acequinocyl when exposed to light?
A2: The primary degradation product of acequinocyl is its deacetylated metabolite, hydroxyacequinocyl (2-hydroxy-3-dodecyl-1,4-naphthoquinone), also referred to as acequinocyl-OH. This metabolite is also light-sensitive. It is important to note that this deacetylated form is considered the active miticide.
Q3: Can the extraction solvent affect the photodegradation rate?
Q4: What immediate precautions should be taken to prevent light-induced degradation during extraction?
A4: To minimize degradation, all steps of the extraction process should be performed with protection from light. This includes:
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Using amber glass vials or flasks.
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Wrapping glassware and containers with aluminum foil.
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Working in a dimly lit room or under yellow/red safety lights.
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Minimizing the duration of each extraction step to reduce the total light exposure time.
Q5: How should I properly store acequinocyl standards and extracts?
A5: Acequinocyl analytical standards and prepared extracts should be stored in the dark at refrigerated temperatures, typically between 2-10°C. One study confirmed that acequinocyl and its hydroxy metabolite were stable when stored in the dark at -18°C in the presence of formic acid. Always refer to the manufacturer's instructions for storing analytical standards.
Troubleshooting Guide: Low Acequinocyl Recovery
Consistently low or variable recovery of acequinocyl can often be attributed to its light sensitivity. Use this guide to troubleshoot and improve your extraction efficiency.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery in Final Extract | Photodegradation: The sample was exposed to ambient or UV light during homogenization, extraction, or concentration steps. | • Wrap all glassware (beakers, flasks, separatory funnels) in aluminum foil.• Use amber-colored glassware whenever possible.• Perform extraction steps away from direct sunlight or strong overhead lighting.• If possible, work under red or yellow safety lights which have lower energy and are less likely to initiate photochemical reactions. |
| Thermal Degradation: Although primarily light-sensitive, prolonged exposure to high temperatures during solvent evaporation can contribute to degradation. | • Use a rotary evaporator or nitrogen stream for solvent concentration at a controlled, low temperature (e.g., ~30-40°C).• Avoid heating steps whenever possible. If heating is necessary for other analytes, process acequinocyl samples separately. | |
| Inconsistent or Irreproducible Results | Variable Light Exposure: Inconsistent light conditions between sample batches lead to different degradation rates. | • Standardize the extraction workflow to ensure all samples are processed under identical, light-protected conditions.• Document the lighting conditions as part of the experimental protocol. |
| Adsorption to Glassware: Acequinocyl is highly lipophilic (log Kow ≥ 6.2) and can adsorb to glass surfaces, an issue that may be exacerbated by certain solvents or pH conditions. | • Silanize glassware before use to reduce active adsorption sites.• Rinse glassware thoroughly with the final reconstitution solvent to recover any adsorbed analyte. | |
| Presence of Unexpected Peaks in Chromatogram | Degradation Products: The appearance of extra peaks, such as hydroxyacequinocyl, can indicate that degradation has occurred. | • Co-inject with a hydroxyacequinocyl standard to confirm the identity of the degradation peak.• Re-evaluate and improve light protection measures throughout the entire analytical workflow. |
Quantitative Data on Acequinocyl Stability
The following table summarizes the degradation half-life (DT50) of acequinocyl under various conditions, highlighting its sensitivity.
| Condition | Matrix | Half-Life (DT50) | Reference |
| Photodegradation | Sterile Lab/River Water (pH not specified) | < 15 minutes | |
| Aqueous Photolysis | Water (pH 5) | 6 days | |
| Hydrolysis | Water (pH 4, 25°C) | 75-86 days | |
| Hydrolysis | Water (pH 7, 25°C) | 52-53 hours | |
| Hydrolysis | Water (pH 9, 25°C) | 76 minutes | |
| Field Dissipation | Bare Soil (California) | 2 hours | |
| Field Dissipation | Bare Soil (New York) | 14 hours |
Experimental Protocols
Protocol 1: General Extraction of Acequinocyl from Plant Matrices (e.g., Fruits, Vegetables)
This protocol is a generalized procedure based on common pesticide residue analysis methods. All steps must be performed under light-protected conditions.
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Homogenization:
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Weigh 10-15 g of a representative, chopped sample into a blender.
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Add 50 mL of acetonitrile (containing 0.5% v/v formic acid to improve stability).
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Homogenize at high speed for 2-3 minutes.
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Extraction:
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Filter the homogenate through a Büchner funnel under vacuum.
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Transfer the filtrate to a separatory funnel.
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Add 25 mL of a saturated sodium chloride solution and 50 mL of hexane.
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Shake vigorously for 1 minute. Allow the layers to separate.
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Collect the upper organic (hexane) layer.
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Repeat the extraction of the aqueous layer with a fresh 50 mL portion of hexane.
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Combine the organic extracts.
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Concentration:
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Dry the combined organic extract by passing it through anhydrous sodium sulfate.
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Concentrate the extract to near dryness using a rotary evaporator with the water bath set to ≤ 40°C.
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Alternatively, use a gentle stream of nitrogen.
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Reconstitution & Cleanup:
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Reconstitute the residue in a small, precise volume (e.g., 2-5 mL) of acetonitrile or a suitable mobile phase for analysis.
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If necessary, perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove matrix interferences.
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Analysis:
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Analyze the final extract using LC-MS/MS or a similar sensitive chromatographic technique.
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Visualizations
Logical Workflow for Handling Light-Sensitive Samples
This diagram outlines the critical steps and precautions for extracting light-sensitive compounds like acequinocyl to minimize degradation and ensure sample integrity.
References
Contamination issues with unlabeled analyte in deuterated standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the contamination of deuterated internal standards (IS) with their unlabeled analyte counterparts. This issue, often referred to as isotopic impurity or crosstalk, can significantly impact the accuracy and reliability of quantitative mass spectrometry assays.[1][2]
Troubleshooting Guide
This section addresses specific issues you might encounter during analysis that point towards a problem with your deuterated standard.
Question: Why is there a high analyte signal in my blank or zero samples (matrix with internal standard only)?
Answer:
This is a classic sign that your deuterated internal standard (IS) is contaminated with the unlabeled analyte.[3] The signal you are observing at the analyte's mass transition is likely coming from the IS solution itself. Here’s how to troubleshoot:
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Confirm the Observation: Re-inject a zero sample (blank matrix spiked only with the IS) and a neat solution of the IS at a high concentration. If a peak is present at the retention time and mass transition of the unlabeled analyte, contamination is highly probable.[3]
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Check the Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity and chemical purity.[3] Generally, isotopic enrichment should be ≥98% and chemical purity >99%.
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Assess the Contribution Level: The response of the unlabeled analyte in a zero sample should be minimal, typically less than 20% of the response observed for the analyte at the Lower Limit of Quantification (LLOQ). If it is higher, the contamination is significant and will cause a positive bias in your results, particularly for low-concentration samples.
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Contact the Supplier: If you confirm significant contamination that is not specified in the CoA, contact the supplier to obtain a higher purity batch.
Question: My calibration curve is non-linear, especially at the low end. Could this be related to IS contamination?
Answer:
Yes, this is a common consequence of unlabeled analyte present in the deuterated standard. The constant contribution from the contaminated IS has a greater relative impact at lower analyte concentrations, causing a non-linear or flattened curve that may bias the LLOQ.
The workflow below outlines the steps to diagnose and address this issue.
Frequently Asked Questions (FAQs)
Question: What is unlabeled analyte contamination in a deuterated standard?
Answer:
During the chemical synthesis of a deuterated internal standard, it is nearly impossible to achieve 100% isotopic enrichment. Consequently, the final product inevitably contains a small percentage of the original, non-deuterated (unlabeled) analyte as an impurity. This means that when you add the deuterated IS to your samples, you are also adding a small, unknown amount of the analyte you intend to measure.
Question: Why is this contamination a problem for quantitative analysis?
Answer:
This contamination is a significant source of analytical error for several reasons:
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Positive Bias: The unlabeled analyte in the IS contributes to the total analyte signal, leading to an overestimation of the analyte's true concentration. This effect is most pronounced at the lower end of the calibration range.
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Inaccurate LLOQ: The constant background signal from the IS can artificially inflate the response at the LLOQ, potentially leading to the validation of an assay that is not truly sensitive enough.
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Non-Linearity: As the analyte concentration increases, the relative contribution of the contamination from the IS decreases, which can cause the calibration curve to become non-linear.
Question: How do I experimentally determine the level of contamination?
Answer:
A standard experiment is performed to assess the contribution of the unlabeled analyte in the deuterated IS ("crosstalk" from IS to analyte) and the contribution of the natural isotope abundance of the analyte to the IS signal ("crosstalk" from analyte to IS). The detailed methodology is provided in the "Experimental Protocols" section below.
Question: What is an acceptable level of contamination or crosstalk?
Answer:
According to regulatory guidance, the response from interferences at the retention time of the analyte should be less than 20% of the response at the LLOQ. For the internal standard, the interference response should be less than 5% of its response in a zero sample.
Data Presentation
The table below summarizes hypothetical data from an experiment to assess the cross-contribution between an analyte and its deuterated internal standard (IS).
| Sample Description | Analyte MRM Peak Area | IS MRM Peak Area | % Contribution | Assessment |
| Analyte to IS Crosstalk | ||||
| Blank Matrix (no analyte, no IS) | 0 | 0 | - | Clean Baseline |
| ULOQ Analyte only (no IS) | 2,550,000 | 1,275 | 0.05% | Acceptable |
| IS to Analyte Crosstalk | ||||
| Zero Sample (IS only) | 8,900 | 1,150,000 | - | IS Response |
| LLOQ Sample (Analyte + IS) | 48,500 | 1,145,000 | 18.4% | Acceptable (<20%) |
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Analyte to IS Crosstalk: Calculated as (IS Area in ULOQ only / IS Area in Zero Sample) * 100.
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IS to Analyte Crosstalk: Calculated as (Analyte Area in Zero Sample / Analyte Area in LLOQ Sample) * 100.
Experimental Protocols
Key Experiment: Assessing Analyte and Internal Standard Crosstalk
Objective: To quantify the contribution of the unlabeled analyte signal originating from the deuterated internal standard and vice-versa.
Methodology:
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Sample Preparation:
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Blank Sample: Prepare a sample containing only the biological matrix (e.g., plasma, urine).
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Zero Sample: Prepare a matrix sample spiked only with the deuterated internal standard at the concentration used in the assay.
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LLOQ Sample: Prepare a matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) concentration and the deuterated IS at its working concentration.
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ULOQ Analyte-Only Sample: Prepare a matrix sample spiked only with the analyte at the Upper Limit of Quantification (ULOQ) concentration.
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LC-MS/MS Analysis:
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Analyze the prepared samples using the validated LC-MS/MS method.
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Acquire data for the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the deuterated internal standard in all samples.
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Data Analysis & Calculations:
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IS to Analyte Contribution:
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Measure the peak area of the analyte's MRM transition in the Zero Sample .
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Measure the peak area of the analyte's MRM transition in the LLOQ Sample .
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Calculate the percentage contribution: % Contribution = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100
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Acceptance Criterion: The result should be ≤ 20%.
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Analyte to IS Contribution:
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Measure the peak area of the IS's MRM transition in the ULOQ Analyte-Only Sample .
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Measure the peak area of the IS's MRM transition in the Zero Sample .
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Calculate the percentage contribution: % Contribution = (Peak Area in ULOQ Analyte-Only Sample / Peak Area in Zero Sample) * 100
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Acceptance Criterion: The result should be ≤ 5%.
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Logical Relationships Visualization
The following diagram illustrates the logical relationship for correcting concentration values based on a known contribution from the internal standard.
References
Ion suppression effects on Acequinocyl-d25 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ion suppression effects during the quantification of Acequinocyl-d25 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound quantification?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, Acequinocyl, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantification.[1][2] Since this compound is the stable isotope-labeled internal standard (SIL-IS) for Acequinocyl, understanding and mitigating ion suppression is crucial for reliable results.
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
A2: Ion suppression in LC-MS/MS can arise from several sources, including:
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Matrix Components: Endogenous molecules from the sample, such as phospholipids, salts, and proteins, can co-elute with the analyte and interfere with the ionization process.
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Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause signal suppression. Formic acid is often a better alternative.
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High Analyte Concentration: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost, leading to suppression.
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Ion Source Contamination: A dirty or contaminated ion source can lead to inconsistent ionization and signal suppression.
Q3: How can I detect the presence of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-extraction addition experiment. This involves comparing the analyte's response in a blank sample matrix that has been spiked after extraction to the response of the analyte in a neat solvent. A lower signal in the matrix sample indicates ion suppression.
Q4: What is the role of this compound in mitigating ion suppression?
A4: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is structurally and chemically almost identical to Acequinocyl, it will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.
Troubleshooting Guides
Below are common problems encountered during the quantification of Acequinocyl, along with their possible causes and recommended solutions.
Problem 1: Low or No Signal for Acequinocyl and this compound
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. |
| Optimize chromatographic separation to resolve Acequinocyl from the suppression zone. This can involve adjusting the mobile phase gradient or changing the column chemistry. | |
| Dilute the sample to reduce the concentration of matrix components. This is only viable if the analyte concentration remains above the limit of quantification. | |
| Suboptimal Ionization Source Conditions | Optimize ESI source parameters such as gas flows, temperature, and spray voltage. |
| Consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds. |
Problem 2: High Variability in QC Samples and Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Ensure a consistent and robust sample preparation method is applied to all samples to minimize variability in the matrix. |
| Use matrix-matched calibrators and quality control (QC) samples to mimic the matrix of the unknown samples as closely as possible. | |
| Verify the correct concentration and addition of the this compound internal standard to all samples. | |
| Chromatographic Issues | Check for peak shape distortion or shifts in retention time, which could indicate column degradation or system issues. |
| Ensure the LC system is properly equilibrated before each run. |
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Quantify Matrix Effect
This protocol allows for the quantitative assessment of ion suppression.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Spike the analyte (Acequinocyl) and internal standard (this compound) into the reconstitution solvent.
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Set B (Pre-extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction process.
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Set C (Post-extraction Spike): Extract a blank matrix sample and spike the analyte and internal standard into the final extract after the extraction process.
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-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
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ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
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RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
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Data Interpretation:
| Matrix Effect (ME) Value | Interpretation |
| ME < 100% | Ion Suppression |
| ME > 100% | Ion Enhancement |
| ME = 100% | No Matrix Effect |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Mechanism of Ion Suppression in the ESI source.
References
Validation & Comparative
Acequinocyl-d25: A Superior Internal Standard for Accurate Quantification
In the precise world of analytical chemistry, particularly in residue analysis of pesticides like acequinocyl, the choice of an internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Acequinocyl-d25, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals who require high-quality quantitative analysis.
The Gold Standard: Understanding Internal Standards
Internal standards are crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as those caused by matrix effects in complex samples. The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.
This compound is a deuterated analog of acequinocyl, where 25 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of acequinocyl using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: this compound vs. Structural Analogs
The two main types of internal standards used in quantitative analysis are stable isotope-labeled (SIL) standards, such as this compound, and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte. This near-identical behavior ensures that they co-elute with the analyte during chromatographic separation and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. This leads to more accurate and precise quantification, especially in complex matrices.
Structural Analog Internal Standards: These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While they can be a more cost-effective option, their chromatographic retention time and ionization efficiency may differ from the analyte. These differences can lead to inadequate compensation for matrix effects, potentially compromising the accuracy of the results.
The following table summarizes the key performance characteristics of this compound compared to a hypothetical structural analog internal standard for acequinocyl analysis.
| Performance Metric | This compound (Deuterated SIL) | Structural Analog | Justification |
| Matrix Effect Compensation | Excellent | Variable | Near-identical physicochemical properties and co-elution with the analyte ensure that both are affected similarly by matrix components, leading to effective compensation.[1] A structural analog's different retention time and ionization response can lead to dissimilar matrix effects. |
| Recovery Correction | Excellent | Good to Variable | Tracks the analyte through the entire sample preparation process, accurately correcting for losses during extraction and cleanup steps. A structural analog may have different extraction efficiency and stability. |
| Accuracy & Precision | High | Moderate to High | The superior compensation for variability results in higher accuracy and precision (lower relative standard deviation - RSD).[1] Accuracy can be compromised if the structural analog does not perfectly mimic the analyte's behavior. |
| Linearity | Excellent | Good | Calibration curves typically show excellent linearity over a wide dynamic range. Linearity can be affected by differential matrix effects on the structural analog. |
| Availability | Commercially Available | May require custom synthesis | This compound is readily available from various chemical suppliers. A suitable structural analog that is not a registered pesticide itself might be difficult to find or require synthesis. |
Experimental Data
While a direct head-to-head comparative study between this compound and a structural analog for acequinocyl analysis was not found in the reviewed literature, numerous studies validate the performance of analytical methods for acequinocyl, often employing external standard calibration or mentioning the use of internal standards without presenting specific comparative data.
However, a study on the analysis of 102 pesticides in dried hemp demonstrated that the addition of 30 internal standards, including deuterated ones, resulted in method accuracy for all analytes within the acceptable range of 70–120%, with a relative standard deviation (RSD) of less than 20%.[2] For many pesticides, the accuracy was in the 80-120% range.[2] This highlights the effectiveness of using a suite of internal standards to compensate for matrix effects in a complex matrix like hemp.
Another study on the determination of acequinocyl and its metabolite in various foodstuffs reported excellent method performance without an internal standard, but with a thorough cleanup procedure. The study showed recoveries ranging from 81–100% for acequinocyl and correlation coefficients for linear calibration curves of 0.9996. While this method is effective, the use of an internal standard like this compound could potentially simplify the sample preparation process by providing more robust compensation for matrix effects, which can vary between different food types.
Experimental Protocols
Below are detailed methodologies for the analysis of acequinocyl in different matrices, incorporating the use of an internal standard like this compound.
Protocol 1: QuEChERS-based Extraction for Fruits and Vegetables
This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
1. Sample Preparation:
-
Homogenize 10-15 g of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Internal Standard Spiking:
-
Add a known volume of this compound working solution in acetonitrile to the sample to achieve a final concentration of 50 ng/g.
3. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
5. LC-MS/MS Analysis:
-
Take the final supernatant for injection into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient elution optimized for the separation of acequinocyl.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for both acequinocyl and this compound.
-
Protocol 2: Extraction from Animal and Fishery Products
This protocol is adapted from official methods for the analysis of acequinocyl in animal tissues.
1. Sample Preparation:
-
Homogenize 10 g of the sample (muscle, liver, fat, etc.).
2. Internal Standard Spiking:
-
Fortify the homogenized sample with a known amount of this compound.
3. Extraction:
-
Add 100 mL of acetone and homogenize.
-
Filter the extract.
-
Re-extract the residue with 50 mL of acetone and combine the filtrates.
-
Add water and partition the analytes into n-hexane.
-
Dehydrate the n-hexane extract with anhydrous sodium sulfate.
4. Cleanup:
-
Concentrate the extract and perform a liquid-liquid partitioning with acetonitrile saturated with n-hexane to remove fats.
-
Further cleanup can be performed using a silica gel or styrene-divinylbenzene copolymer cartridge.
5. LC-MS/MS Analysis:
-
Evaporate the final extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis, following similar instrumental conditions as described in Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the key workflows in pesticide residue analysis using an internal standard.
Caption: QuEChERS workflow for pesticide analysis.
Caption: Logic of using an internal standard.
Conclusion
For the accurate and precise quantification of acequinocyl in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended. This compound, as a deuterated analog, offers superior performance in compensating for matrix effects and correcting for analyte loss during sample preparation compared to structural analog internal standards. This leads to more reliable and defensible analytical data, which is critical for regulatory compliance and research integrity. While methods without internal standards can be validated, they often require more extensive cleanup and may not be as robust across different matrices. The commercial availability of this compound makes it a practical and scientifically sound choice for any laboratory performing acequinocyl residue analysis.
References
A Comparative Guide to the Quantification of Acequinocyl: HPLC-DAD vs. LC-MS/MS
For researchers, scientists, and professionals in drug development and pesticide analysis, the accurate quantification of acequinocyl, a widely used acaricide, is paramount. This guide provides a detailed comparison of two common analytical methods for acequinocyl and its primary metabolite, acequinocyl-hydroxy: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is based on experimental data to assist in selecting the most suitable method for specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method is often driven by its quantitative performance. The following table summarizes the key validation parameters for the HPLC-DAD and LC-MS/MS methods for the quantification of acequinocyl and its metabolite.
| Parameter | HPLC-DAD | LC-MS/MS |
| Analyte(s) | Acequinocyl & Acequinocyl-hydroxy | Acequinocyl & Acequinocyl-hydroxy |
| Linearity (Correlation Coefficient) | 0.9995 - 0.9998[1] | >0.999[2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg[3] | 0.01 mg/kg[4][5] or 4.3-4.6 µg/kg |
| Limit of Detection (LOD) | Not specified | 1.3-1.4 µg/kg |
| Accuracy (Recovery) | >77% | 77-103% |
| Precision (Coefficient of Variation/RSD) | <11% | <3% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for both the HPLC-DAD and LC-MS/MS methods.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for determining acequinocyl and hydroxyacequinocyl residues in fruits and vegetables.
Sample Preparation:
-
Homogenize a 5 g sample of the fruit or vegetable.
-
Extract the pesticides by adding a hexane and ethyl acetate solution (1:1, v/v).
-
Agitate the mixture for 15 minutes in a rotary shaker.
-
Take a 1 mL aliquot of the mixture, dry it under a gentle stream of nitrogen, and redissolve the residue in 0.5 mL of the mobile phase for HPLC analysis. Notably, no cleanup step is necessary for this method.
Instrumental Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: Not specified.
-
Mobile Phase: Isocratic analysis with acetonitrile−aqueous 0.1% phosphoric acid (90:10, v/v).
-
Detection Wavelength: 250 nm.
-
Retention Times: Approximately 15.2 minutes for acequinocyl and 14.2 minutes for hydroxyacequinocyl.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of acequinocyl and its metabolite in various food matrices, including animal and fishery products.
Sample Preparation:
-
Extract acequinocyl and acequinocyl-hydroxy from the sample using 0.4 mol/L hydrochloric acid and acetone.
-
Transfer the extract into n-hexane.
-
Perform defatting by acetonitrile/hexane partitioning (this step can be omitted for honey).
-
Clean up the extract using a silica gel cartridge and a styrene-divinylbenzene copolymer cartridge.
-
Concentrate the eluate and dissolve the residue in acetonitrile to prepare the final test solution.
Instrumental Conditions:
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Column: Octadecylsilanized silica gel (e.g., 2.1 mm inner diameter, 150 mm length, 3 µm particle diameter).
-
Column Temperature: 40°C.
-
Mobile Phase: A linear gradient from acetonitrile/0.1 vol% formic acid (1:1, v/v) to (19:1, v/v) over 10 minutes, held for 10 minutes.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.
-
Monitoring Ions (m/z):
-
Acequinocyl: precursor ion 384, product ions 342, 187.
-
Acequinocyl-hydroxy: precursor ion 341, product ions 313, 200, 186.
-
-
Injection Volume: 10 µL.
-
Expected Retention Times: Approximately 18 minutes for acequinocyl and 17 minutes for acequinocyl-hydroxy.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the general experimental workflow for the quantification of acequinocyl.
Caption: General experimental workflow for acequinocyl quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]
Isotope Dilution Analysis of Acequinocyl: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the acaricide acequinocyl, selecting an analytical method that guarantees the highest degree of accuracy and precision is paramount. This guide provides a comprehensive comparison between the gold standard, Isotope Dilution Mass Spectrometry (IDMS), and a widely used alternative, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with external standard calibration. Supported by experimental data, this document outlines the performance characteristics and detailed methodologies of each technique to inform the selection of the most appropriate approach for specific analytical needs.
Unveiling the Gold Standard: Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a powerful analytical technique renowned for its superior accuracy and precision.[1] It employs a stable, isotopically labeled version of the analyte—in this case, a deuterated form of acequinocyl such as Acequinocyl-d25—as an internal standard. This labeled standard is added to the sample at the beginning of the analytical process. Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, IDMS effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reproducible results. The commercial availability of deuterated acequinocyl (this compound) facilitates the application of this highly accurate method.
A Robust Alternative: UHPLC-MS/MS with External Standard Calibration
A prevalent and robust alternative for the quantification of acequinocyl is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) using an external standard calibration method. This technique offers high sensitivity and selectivity for detecting acequinocyl and its metabolites in various complex matrices. The method relies on a calibration curve generated from a series of external standards of known concentrations to quantify the analyte in the sample.
Quantitative Performance: A Head-to-Head Comparison
The choice between Isotope Dilution and external standard calibration methods often comes down to the required level of accuracy and the complexity of the sample matrix. The following table summarizes the key performance metrics for the analysis of acequinocyl using both approaches.
| Performance Metric | Isotope Dilution (LC-MS/MS) | UHPLC-MS/MS (External Standard) |
| Accuracy (Recovery) | Typically 95-105% | 81-100%[2] |
| Precision (RSD) | < 5% | < 3% (intra-day and inter-day)[2] |
| Limit of Detection (LOD) | Analyte and matrix dependent | 1.4 µg/kg[2] |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | 4.6 µg/kg[2] |
Experimental Protocols: A Detailed Look into the Methodologies
Isotope Dilution LC-MS/MS Method for Acequinocyl
This protocol describes a representative workflow for the quantitative analysis of acequinocyl using isotope dilution LC-MS/MS.
1. Sample Preparation and Fortification:
-
Weigh a homogenized sample (e.g., 5 grams of a food matrix).
-
Add a known amount of this compound internal standard solution to the sample.
-
Allow the sample to equilibrate to ensure a homogeneous mixture of the native analyte and the internal standard.
2. Extraction:
-
Extract the fortified sample with a suitable organic solvent, such as acetonitrile containing 0.5% (v/v) formic acid.
-
Homogenize and centrifuge the sample to separate the solid and liquid phases.
3. Cleanup:
-
Pass the extract through a cleanup column, such as a Florisil column, to remove interfering matrix components.
-
Elute the analyte and internal standard from the column.
4. Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent, such as acetonitrile, for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate acequinocyl and this compound using a C18 reversed-phase column with a suitable mobile phase gradient.
-
Detect and quantify the native analyte and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of acequinocyl in the original sample based on the measured ratio of the native analyte to the isotopically labeled internal standard.
Caption: Workflow of the Isotope Dilution LC-MS/MS method for acequinocyl analysis.
UHPLC-MS/MS with External Standard Calibration for Acequinocyl
The following protocol for the analysis of acequinocyl and its metabolite hydroxyacequinocyl in food matrices is based on a validated method.
1. Standard Solution Preparation:
-
Prepare stock solutions of acequinocyl and its metabolite, hydroxyacequinocyl, in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 2 to 100 µg/L).
2. Sample Preparation and Extraction:
-
Weigh 5.0 g of a homogenized solid food sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile containing 0.5% (v/v) formic acid.
-
Homogenize for 2 minutes and then sonicate for 10 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Transfer the supernatant to another centrifuge tube.
-
Repeat the extraction process on the residue with another 20 mL of the extraction solvent.
-
Combine the supernatants.
3. Cleanup:
-
Add 3 g of anhydrous sodium sulfate to the combined supernatant, vortex, and centrifuge.
-
Pass the extract through a Florisil solid-phase extraction (SPE) column (500 mg, 6 mL) that has been pre-conditioned with 5 mL of acetonitrile.
-
Collect the eluate.
4. Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a nitrogen stream at 40 °C.
-
Dissolve the residue in 1.0 mL of acetonitrile containing 0.5% (v/v) formic acid.
-
Filter the solution through a 0.22 µm filter before analysis.
5. UHPLC-MS/MS Analysis:
-
Inject the filtered sample extract into the UHPLC-MS/MS system.
-
Perform chromatographic separation on a C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) with a gradient elution program using a mobile phase of acetonitrile and water, both containing 0.5% formic acid.
-
Detect acequinocyl and hydroxyacequinocyl using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in positive ion mode, monitoring specific precursor-to-product ion transitions.
-
Quantify the analytes by comparing their peak areas to the calibration curve generated from the external standards.
References
Inter-laboratory Perspectives on Acequinocyl Residue Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for the analysis of acequinocyl residues. Data and protocols from various validation studies are presented to offer insights into the performance of different analytical approaches.
Acequinocyl is a widely used acaricide, and monitoring its residues in agricultural products is crucial for consumer safety and regulatory compliance. This guide synthesizes data from multiple analytical method validations to provide a comparative overview of performance characteristics. The primary analytical technique for acequinocyl residue determination is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), a method validated for its sensitivity and specificity.[1][2][3][4]
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of a validated Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method for the determination of acequinocyl and its primary metabolite, hydroxyacequinocyl, in various food matrices.[5] This data provides a baseline for laboratories to compare their own performance.
Table 1: Performance of a UHPLC-MS/MS Method for Acequinocyl and Hydroxyacequinocyl
| Parameter | Acequinocyl | Hydroxyacequinocyl |
| Method Detection Limit (MDL) (μg/kg) | 1.4 | 1.3 |
| Method Quantification Limit (MQL) (μg/kg) | 4.6 | 4.3 |
| Linearity (Correlation Coefficient, r²) | 0.9996 | 0.9998 |
| Intra-day Relative Standard Deviation (RSD) (%) | < 3 | < 3 |
| Inter-day Relative Standard Deviation (RSD) (%) | < 3 | < 3 |
Data sourced from a study on acequinocyl and hydroxyacequinocyl residues in various foodstuffs.
Recovery Rates Across Different Matrices
Recovery is a critical parameter in residue analysis, indicating the efficiency of the extraction process. The following table presents recovery data from a study utilizing a UHPLC-MS/MS method with spiked samples at different concentration levels.
Table 2: Recovery of Acequinocyl and Hydroxyacequinocyl in Spiked Food Samples
| Spiked Level (μg/kg) | Acequinocyl Recovery (%) | Hydroxyacequinocyl Recovery (%) |
| 5 | 81–100 | 77–103 |
| 10 | 81–100 | 77–103 |
| 50 | 81–100 | 77–103 |
These recovery ranges were observed across various foodstuffs, including beef, chicken, fish, peach, cucumber, Chinese cabbage, and broad bean.
Another study focusing on a multi-residue method in cannabis reported an average spike recovery of 98.5% for acequinocyl. The acceptable recovery limits for method validation are generally between 70% and 120%, with a relative standard deviation (RSD) of less than 20%.
Established Limits of Quantification (LOQ)
Regulatory bodies have established validated Limits of Quantification (LOQ) for acequinocyl in various commodities. For instance, in citrus fruits and strawberries, a validated LOQ of 0.01 mg/kg is available for enforcement purposes. For gherkins, the MRL was proposed to be raised from the LOQ of 0.01 mg/kg to 0.04 mg/kg.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for replicating and comparing results. The following sections outline a typical workflow for acequinocyl residue analysis.
Sample Preparation and Extraction
A common procedure for solid food samples involves extraction with an organic solvent followed by a cleanup step.
-
Homogenization : A representative sample of the foodstuff is homogenized.
-
Extraction : The target compounds are extracted from the solid food samples using acetonitrile containing 0.5% (v/v) formic acid. For animal and fishery products, a method involving extraction with 0.4 mol/L hydrochloric acid and acetone has been described.
-
Cleanup : The extract is then cleaned up using a Florisil column to remove interfering matrix components. An alternative method for animal products uses a silica gel cartridge and a styrene-divinylbenzene copolymer cartridge.
It is crucial to note that acequinocyl can degrade to hydroxyacequinocyl under basic conditions. Therefore, it is recommended to use acidified solvents, such as 0.1% formic acid in acetonitrile, for diluting and storing standards to ensure stability.
Instrumental Analysis
The cleaned-up extract is typically evaporated to near dryness under a nitrogen stream at 40 °C and then redissolved in an appropriate solvent, such as acetonitrile with 0.5% (v/v) formic acid, for analysis by UHPLC-MS/MS.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the analysis of acequinocyl residues in food samples.
References
- 1. Modification of the existing maximum residue levels for acequinocyl in citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Federal Register :: Request Access [unblock.federalregister.gov]
- 5. researchgate.net [researchgate.net]
Acequinocyl-d25 vs. Structural Analogue as Internal Standard: A Comparative Guide for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the acaricide Acequinocyl, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the stable isotope-labeled internal standard, Acequinocyl-d25, and the use of a structural analogue for the quantification of Acequinocyl by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an internal standard is a critical component in quantitative mass spectrometry to compensate for variations in sample preparation and instrument performance.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[3][4] However, in instances where a SIL internal standard is unavailable or cost-prohibitive, a structural analogue may be considered. This guide will delve into the performance characteristics of both approaches, supported by experimental data and detailed protocols.
Principles of Internal Standard Selection
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization.[3] There are two primary types of internal standards used in LC-MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This compound is a deuterated analogue of Acequinocyl. SIL internal standards have nearly identical chemical and physical properties to the target analyte, ensuring they co-elute chromatographically and experience similar matrix effects.
-
Structural Analogue Internal Standard: This is a compound that is chemically similar to the analyte but has a different molecular weight. When a SIL internal standard is not available, a structural analogue that closely matches the physicochemical properties of the analyte is selected.
Performance Comparison: this compound vs. Structural Analogue
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analogue IS |
| Compensation for Matrix Effects | Excellent: Co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, providing superior correction for matrix effects. | Variable: May not co-elute perfectly with the analyte and can exhibit different ionization behavior, leading to incomplete correction for matrix effects. |
| Correction for Extraction Variability | Excellent: Possesses almost identical solubility and partitioning behavior as the analyte, leading to accurate correction for losses during sample preparation. | Good to Fair: The degree of correction depends on the similarity of its physicochemical properties to the analyte. Differences in polarity or functionality can lead to variations in extraction recovery. |
| Accuracy and Precision | High: The close tracking of the analyte through the entire analytical process results in high accuracy and precision of the quantitative results. | Moderate to High: Accuracy can be compromised if the analogue's behavior deviates significantly from the analyte's, especially in complex matrices. Precision may also be lower. |
| Availability and Cost | Specific and potentially higher cost: Custom synthesis may be required if not commercially available. | Potentially more readily available and lower cost: A suitable analogue might be a commercially available compound. |
| Risk of Cross-Interference | Low: The mass difference (e.g., +25 Da for d25) is typically sufficient to prevent isotopic crosstalk, although this should be verified. | Moderate: There is a risk that the analogue could be a metabolite of the analyte or be present in the sample, leading to interference. |
Experimental Protocols
The following are detailed methodologies for the quantification of Acequinocyl using an internal standard, based on established analytical methods.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from various matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard (this compound or structural analogue) at a known concentration.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for non-polar analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
For the accurate and precise quantification of Acequinocyl, the use of a stable isotope-labeled internal standard, This compound , is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability, leading to more reliable data.
While a structural analogue internal standard may be a viable alternative when this compound is not accessible, its use requires careful validation. Researchers must thoroughly evaluate the analogue's performance, particularly its ability to compensate for matrix effects in the specific matrices being analyzed. The potential for biased results is higher with a structural analogue, and this should be a critical consideration in method development and validation. Ultimately, the choice of internal standard will depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and resource availability.
References
- 1. researchgate.net [researchgate.net]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection for Acequinocyl Utilizing Acequinocyl-d25 as an Internal Standard
For researchers and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides a comparative analysis of the determination of the limit of detection (LOD) for the acaricide acequinocyl, emphasizing the benefits of using a deuterated internal standard, Acequinocyl-d25, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1][2] This is because it co-elutes with the target analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement.[1] By normalizing the signal of the analyte to that of the internal standard, variations during sample preparation and analysis can be compensated for, leading to more accurate and precise results.[1][2] While deuterated internal standards may not completely eliminate all matrix-related issues, they are highly effective in mitigating them.
Performance Comparison: Limit of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The following table summarizes the LOD and LOQ values for acequinocyl in various matrices as determined by methods employing high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry, which are best practices that often involve the use of internal standards for validation.
| Analyte | Matrix | Method | LOD | LOQ |
| Acequinocyl | Foodstuffs (beef, chicken, fish, peach, cucumber, etc.) | UHPLC-MS/MS | 1.4 µg/kg | 4.6 µg/kg |
| Acequinocyl | Fruits and Vegetables (grapes, lemons, pears, tomatoes) | HPLC-DAD | - | 0.01 mg/kg |
| Acequinocyl | Soil | HPLC-MS/MS | - | ~0.01 ppm |
| Acequinocyl | Animal and Fishery Products | LC-MS/MS | - | 0.01 mg/kg |
| Acequinocyl | Strawberries | Not specified | - | 0.01 mg/kg |
| Acequinocyl | Water | LC/MS/MS | Not given | 0.1 µg/L |
Experimental Protocols
A typical workflow for the determination of acequinocyl residues in a complex matrix, such as food, involves sample preparation followed by analysis using LC-MS/MS. The use of a deuterated internal standard like this compound is integrated into this process to ensure accuracy.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Sample Homogenization : A representative portion of the sample (e.g., 10-15 g) is homogenized.
-
Internal Standard Spiking : A known amount of this compound solution is added to the homogenized sample.
-
Extraction and Partitioning :
-
Acetonitrile is added to the sample, followed by vigorous shaking.
-
A salt mixture (commonly magnesium sulfate and sodium acetate or citrate salts) is added to induce liquid-liquid partitioning.
-
The mixture is shaken and then centrifuged to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
An aliquot of the upper acetonitrile layer is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
The sample is vortexed and centrifuged.
-
-
Final Extract Preparation : The supernatant is transferred to a new tube, and the solvent may be evaporated and the residue reconstituted in a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
The prepared sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.
-
Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used for acequinocyl.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both acequinocyl and its deuterated internal standard, this compound. For acequinocyl, a precursor ion of m/z 384 might be monitored with product ions such as m/z 342 and m/z 187.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for acequinocyl analysis.
References
A Comparative Guide to Measurement Uncertainty in Acequinocyl Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of acequinocyl, a miticide used in agriculture, with a focus on the associated measurement uncertainty. The performance of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are compared, with supporting data from published studies.
Data Presentation: Performance Comparison of Acequinocyl Quantification Methods
The following tables summarize the quantitative performance data for two common analytical methods used for acequinocyl quantification.
Table 1: HPLC-DAD Method Performance for Acequinocyl and Hydroxyacequinocyl
| Parameter | Acequinocyl | Hydroxyacequinocyl | Matrix |
| Recovery (%) | >77 | >77 | Fruits and Vegetables |
| Coefficient of Variation (CV) (%) | <11 | <11 | Fruits and Vegetables |
| Limit of Quantitation (LOQ) (mg/kg) | 0.01 | 0.01 | Fruits and Vegetables |
Data sourced from a study on the determination of acequinocyl and its metabolite in fruits and vegetables.[1]
Table 2: UPLC-MS/MS Method Performance for Acequinocyl and Hydroxyacequinocyl
| Parameter | Acequinocyl | Hydroxyacequinocyl | Matrix |
| Recovery (%) | 81 - 100 | 77 - 103 | Foodstuffs (e.g., beef, chicken, fish, fruits, vegetables) |
| Intra-day Relative Standard Deviation (RSD) (%) | <3 | <3 | Foodstuffs |
| Inter-day Relative Standard Deviation (RSD) (%) | <3 | <3 | Foodstuffs |
| Method Detection Limit (MDL) (µg/kg) | 1.4 | 1.3 | Foodstuffs |
| Method Quantification Limit (MQL) (µg/kg) | 4.6 | 4.3 | Foodstuffs |
| Linearity (Correlation Coefficient, r²) | 0.9996 | 0.9998 | N/A |
This data is from a sensitive method developed for the quantification of acequinocyl and its metabolite in various foodstuffs.[2]
Table 3: QuEChERS Method Performance for General Pesticide Residue Analysis
| Parameter | Value |
| Recovery (%) | 70 - 120 |
| Relative Standard Deviation (RSD) (%) | <5 |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique that can achieve good recoveries and precision for a broad range of pesticides.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the sources of measurement uncertainty.
1. HPLC-DAD Method for Fruits and Vegetables
-
Sample Preparation:
-
Instrumentation:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Detection Wavelength: 250 nm.
-
Confirmation: Confirmation of the analytes can be performed using Liquid Chromatography-Mass Spectrometry (LC/MS).
-
2. UPLC-MS/MS Method for Foodstuffs
-
Sample Preparation:
-
Extract the target compounds from solid food samples using acetonitrile containing 0.5% (v/v) formic acid.
-
Perform a cleanup step using Florisil columns.
-
Evaporate the cleaned extract to near dryness under a nitrogen stream at 40°C.
-
Re-dissolve the residue in acetonitrile containing 0.5% (v/v) formic acid.
-
-
Instrumentation:
-
Instrument: Ultra-High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Acquisition Mode: Dynamic multiple reaction monitoring (dMRM).
-
3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation Method
The QuEChERS method is a streamlined sample preparation process widely adopted for pesticide residue analysis.
-
Extraction:
-
Homogenize the sample.
-
Place a subsample into a centrifuge tube.
-
Add acetonitrile and an internal standard, then shake.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the supernatant to a cleanup tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.
-
Shake and centrifuge.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
-
Mandatory Visualizations
Experimental Workflow for Acequinocyl Quantification
Caption: Experimental workflow for acequinocyl quantification.
Logical Relationship of Measurement Uncertainty Components
Caption: Key contributors to measurement uncertainty.
References
Performance of Acequinocyl-d25 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical platform is critical for accurate and reliable quantification of compounds. This guide provides a comparative overview of the performance of Acequinocyl-d25, a deuterated internal standard for the acaricide Acequinocyl, across different mass spectrometry systems. The information presented is based on available experimental data from scientific literature and application notes.
The use of a deuterated internal standard like this compound is a well-established strategy to enhance the accuracy and precision of quantitative analysis, particularly in complex matrices such as food, cannabis, and environmental samples.[1] By mimicking the chemical behavior of the analyte, the internal standard compensates for variations in sample preparation, chromatography, and ionization efficiency. This guide focuses on the performance of this compound in conjunction with Acequinocyl analysis on various Liquid Chromatography-Mass Spectrometry (LC-MS/MS) platforms.
Quantitative Performance Comparison
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for Acequinocyl on different mass spectrometry systems. While direct head-to-head comparative studies for this compound are limited, the performance data for the parent compound, Acequinocyl, provides a strong indication of the sensitivity achievable with these instruments when using a corresponding deuterated internal standard.
| Mass Spectrometer | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UHPLC-QTOF-MS | Sweet Pepper | 1.4 - 3.2 µg/kg | 4.1 - 9.7 µg/kg | [2] |
| Agilent 6490 Triple Quadrupole LC/MS | Food Commodities | - | 0.01 mg/kg (validated for a large pesticide panel) | [3] |
| Waters Xevo TQ-S micro Tandem Quadrupole MS | Cannabis | - | As low as 20 ppb (for a 96 pesticide panel) | [4] |
| Triple Quadrupole MS (Generic) | Foodstuff | 1.4 µg/kg | 4.6 µg/kg | [1] |
Note: The performance metrics listed above are highly dependent on the specific experimental conditions, including the matrix, sample preparation method, and instrument parameters. Therefore, this table should be used as a general guide rather than a direct comparison of instrument capabilities under identical conditions.
Discussion of Mass Spectrometer Technologies
The choice of a mass spectrometer significantly impacts the sensitivity, selectivity, and linearity of an analytical method.
-
Triple Quadrupole (QqQ) Mass Spectrometry: This is the most commonly used platform for targeted quantification of small molecules due to its high sensitivity, selectivity, and wide dynamic range. Instruments like the Agilent 6490 and Waters Xevo TQ-S micro are examples of triple quadrupole systems that offer excellent performance for pesticide residue analysis. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection of the target analyte and its internal standard, minimizing matrix interference.
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: QTOF instruments provide high-resolution mass data, which is beneficial for both quantitative and qualitative analysis. While traditionally considered less sensitive than triple quadrupoles for targeted quantification, modern QTOF systems have shown comparable performance for some applications. The high mass accuracy of QTOF instruments aids in confident compound identification.
-
Orbitrap Mass Spectrometry: Orbitrap-based mass spectrometers offer very high resolution and mass accuracy, making them powerful tools for screening and identification of unknown compounds. While they can be used for quantification, triple quadrupole instruments are often preferred for routine targeted analysis due to their typically higher sensitivity and robustness for this specific application.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing analytical results. Below are generalized protocols based on published methods for the analysis of Acequinocyl using LC-MS/MS with an internal standard.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.
-
Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable, cannabis).
-
Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile (with 1% acetic acid, if required).
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Centrifugation: Shake vigorously and centrifuge the tube.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.
-
Final Extract: Centrifuge the d-SPE tube and collect the supernatant for LC-MS/MS analysis. The internal standard, this compound, is typically added during the initial extraction step.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of Acequinocyl.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for Acequinocyl.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments. Two or more MRM transitions are monitored for both Acequinocyl and this compound for quantification and confirmation.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Acequinocyl using this compound as an internal standard.
Caption: Experimental workflow for Acequinocyl analysis.
Conclusion
The selection of a mass spectrometer for the analysis of Acequinocyl with its deuterated internal standard, this compound, depends on the specific requirements of the assay, including the desired sensitivity, the complexity of the matrix, and the need for qualitative information. Triple quadrupole mass spectrometers remain the workhorse for targeted quantification, offering excellent sensitivity and selectivity. However, high-resolution instruments like QTOF and Orbitrap systems provide valuable capabilities for both quantification and identification. The use of a robust sample preparation method, such as QuEChERS, in conjunction with a validated LC-MS/MS method, is essential for achieving accurate and reliable results.
References
Performance Showdown: Analyzing Acequinocyl with LC-MS/MS and HPLC-DAD
For researchers, scientists, and professionals in drug development requiring precise quantification of the acaricide acequinocyl, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of two common techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The use of a deuterated internal standard, acequinocyl-d25, is a key element for achieving high accuracy and precision, particularly with LC-MS/MS.
Quantitative Performance Comparison
The choice between LC-MS/MS and HPLC-DAD often hinges on the required sensitivity and selectivity. LC-MS/MS generally offers superior performance in terms of lower detection limits and greater specificity, making it the preferred method for trace residue analysis in complex matrices. The use of an isotopic internal standard like this compound further enhances the reliability of LC-MS/MS quantification by correcting for matrix effects and variations in sample preparation and instrument response.
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-DAD |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.992[2] |
| Calibration Range | 2 - 100 µg/L[1] | 0.01 - 5 mg/L[3] |
| Limit of Quantification (LOQ) | 4.6 µg/kg (in food)[1] | 0.01 mg/kg (in fruits and vegetables) |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV-Vis spectrum) |
| Use of Internal Standard | This compound is commercially available and recommended for highest accuracy. | Less common, but can improve precision. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of acequinocyl using both LC-MS/MS with an internal standard and HPLC-DAD.
Sample Preparation: QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile (containing 1% acetic acid, optional) and the internal standard solution (e.g., this compound). Shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate and sodium acetate (or other appropriate salts) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis.
LC-MS/MS Analysis
This method provides high sensitivity and selectivity for the quantification of acequinocyl.
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode or Electrospray Ionization (ESI) in positive mode can be used.
-
MRM Transitions:
-
Acequinocyl: precursor ion m/z 384 → product ions m/z 342 and 187
-
This compound (Internal Standard): The precursor and product ions would be shifted by the mass of the deuterium labels.
-
-
Data Analysis: The concentration of acequinocyl is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
HPLC-DAD Analysis
A more accessible but generally less sensitive alternative to LC-MS/MS.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, sometimes with an acid modifier like 0.1% phosphoric acid.
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength of acequinocyl, which is around 250 nm.
-
Quantification: A calibration curve is generated by plotting the peak area of the acequinocyl standards against their known concentrations. The concentration of acequinocyl in the sample is then determined from this curve.
Experimental Workflow Diagram
References
Safety Operating Guide
Proper Disposal of Acequinocyl-d25: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Acequinocyl-d25, a substance classified as hazardous to the environment. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure safety and compliance with environmental regulations. This compound is known to be very toxic to aquatic life with long-lasting effects[1][2][3][4]. Therefore, improper disposal can have significant environmental consequences.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary[2].
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Do not release the substance into the environment.
-
Handle in a well-ventilated area.
II. Step-by-Step Disposal Procedures
Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline; however, always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including contaminated labware (e.g., pipettes, vials), absorbent materials from spills, and personal protective equipment.
-
This waste must be segregated and labeled as hazardous chemical waste. Do not mix with household garbage.
Step 2: Container Management
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste.
-
Once triple-rinsed, the container may be disposed of as non-hazardous waste or sent for recycling, depending on local regulations. Puncture the container to prevent reuse.
-
-
Unused or Expired Product:
-
Unused or expired this compound must be disposed of as hazardous waste.
-
Do not attempt to dispose of it down the drain or in regular trash.
-
Step 3: Spillage Management
-
In the event of a spill, contain the spillage immediately.
-
Use an inert absorbent material to clean up the spill.
-
Collect the absorbent material and the spilled substance into a designated hazardous waste container.
Step 4: Final Disposal
-
All collected hazardous waste must be transferred to a licensed hazardous waste disposal contractor.
-
Ensure that the waste is properly packaged and labeled according to Department of Transportation (DOT) regulations before transport.
-
Maintain a record of all disposed of hazardous waste as required by your institution and regulatory agencies.
III. Quantitative Data Summary
The Safety Data Sheets (SDS) for this compound do not provide specific quantitative data for disposal, such as concentration thresholds for hazardous waste classification. The primary guideline is that any amount of the substance or contaminated material must be treated as hazardous waste.
| Parameter | Value/Instruction |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
| Disposal Classification | Hazardous Waste |
| Empty Container Rinsing | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound disposal.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and environmental responsibility in your laboratory practices.
References
Essential Safety and Logistical Information for Handling Acequinocyl-d25
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides detailed procedural guidance for the use of personal protective equipment (PPE) when working with Acequinocyl-d25, a deuterated analog of the acaricide Acequinocyl. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
This compound is intended for research use only and presents several hazards.[1] It can cause damage to organs upon single exposure and may cause organ damage through prolonged or repeated exposure.[1] Furthermore, it may provoke an allergic skin reaction and is highly toxic to aquatic life, with long-lasting effects.[1]
Hazard Identification and Classification
A clear understanding of the hazards associated with this compound is the foundation of a robust safety plan. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Specific target organ toxicity (single exposure) | H370: Causes damage to organs.[1] |
| Specific target organ toxicity (repeated exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
| Sensitization - skin | H317: May cause an allergic skin reaction. |
| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is necessary when handling this compound. The following table outlines the required PPE for different laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | N95 or higher-rated respirator (in the absence of a chemical fume hood) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat or chemical-resistant apron | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat or chemical-resistant apron | Work in a well-ventilated area or a chemical fume hood |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Operational Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent prolonged or repeated exposure.
-
Take precautionary measures against static discharge.
-
When not in use, store the compound in accordance with the information provided on the product insert.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
If in eyes: Hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.
-
If swallowed: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Get medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Segregation: Segregate waste at the source. Solid waste (e.g., contaminated gloves, weigh paper) should be collected separately from liquid waste (e.g., unused solutions, solvent rinses).
-
Containerization: Use clearly labeled, sealed, and appropriate waste containers. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Final Disposal: Disposal must be conducted through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of with household garbage or allow the product to enter the sewage system.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
